molecular formula C12H13NO2 B1614126 4-(Tetrahydropyran-4-yloxy)benzonitrile CAS No. 884507-34-0

4-(Tetrahydropyran-4-yloxy)benzonitrile

Cat. No.: B1614126
CAS No.: 884507-34-0
M. Wt: 203.24 g/mol
InChI Key: ITXQSYHCKPGZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydropyran-4-yloxy)benzonitrile is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tetrahydropyran-4-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetrahydropyran-4-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(oxan-4-yloxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXQSYHCKPGZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640242
Record name 4-[(Oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-34-0
Record name 4-[(Oxan-4-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(oxan-4-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Therapeutic Potential of Tetrahydropyran-4-yloxy Derivatives in Oncology: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran (THP) moiety is a recognized "privileged scaffold" in medicinal chemistry, integral to the structure of several approved therapeutic agents. Its favorable physicochemical properties, including its role as a bioisostere of cyclohexane with improved aqueous solubility and its capacity for hydrogen bonding, make it an attractive structural component in modern drug design.[1] This technical guide provides an in-depth exploration of a specific, yet underexplored, subclass: tetrahydropyran-4-yloxy derivatives, for oncological applications. We synthesize the current understanding of their therapeutic potential by examining their synthesis, known and potential molecular targets, mechanisms of action, and structure-activity relationships. This guide provides field-proven, detailed protocols for the preclinical evaluation of these compounds and outlines future directions for research and development in this promising area of oncology.

The Tetrahydropyran Scaffold: A Privileged Structure in Oncology Drug Design

The tetrahydropyran ring system is a cornerstone of many biologically active compounds, from natural products to synthetic pharmaceuticals.[2] Unlike its carbocyclic analogue, cyclohexane, the oxygen atom in the THP ring reduces lipophilicity and can act as a hydrogen bond acceptor, potentially enhancing target binding and improving pharmacokinetic (ADME) profiles.[1] This has led to its incorporation into numerous drugs, including the FLT3 inhibitor gilteritinib (Xospata®), approved for acute myeloid leukemia, which features a popular amino-THP substituent.[1]

The focus of this guide, the tetrahydropyran-4-yloxy scaffold, positions a substituent at the 4-position via an ether linkage. This specific arrangement offers a versatile vector for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. While systematic investigation into this specific derivative class is nascent, related pyran structures have shown significant promise in targeting key oncogenic pathways.[2]

Synthetic Strategies for Tetrahydropyran Derivatives

The construction of the substituted tetrahydropyran ring is a critical step in the synthesis of these derivatives. Various methods have been developed, with the Prins-type cyclization being a common and effective route for creating tetrahydropyran-4-one precursors.[2][3] These ketones can then be further modified to introduce the 4-yloxy substituent.

G cluster_0 cluster_1 cluster_2 A Starting Materials (e.g., Unsaturated Alcohol & Aldehyde) B Prins-type Cyclization (Lewis Acid Catalyst) A->B C Tetrahydropyran-4-one Intermediate B->C D Reduction (e.g., NaBH4) C->D E Tetrahydropyran-4-ol D->E F Williamson Ether Synthesis (Base + R-X) E->F G Final Product (Tetrahydropyran-4-yloxy Derivative) F->G

Caption: Generalized workflow for the synthesis of tetrahydropyran-4-yloxy derivatives.

Generalized Experimental Protocol: Synthesis via Prins Cyclization and Etherification

This protocol describes a general, two-stage process for synthesizing a tetrahydropyran-4-yloxy derivative, starting from an unsaturated alcohol and an aldehyde.

Part A: Synthesis of Tetrahydropyran-4-one Intermediate

  • Reaction Setup: To a solution of an unsaturated alcohol (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst (e.g., InCl₃, 0.1 eq) at room temperature.

  • Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyran-4-one derivative.[2]

Part B: Synthesis of Tetrahydropyran-4-yloxy Derivative

  • Reduction: Dissolve the tetrahydropyran-4-one (1.0 eq) in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

  • Etherification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude tetrahydropyran-4-ol. Dissolve this intermediate in anhydrous tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.2 eq) at 0°C, followed by the desired alkyl or aryl halide (R-X, 1.1 eq).

  • Final Purification: Allow the reaction to proceed until completion. Quench carefully with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the final product via column chromatography.

Key Molecular Targets and Mechanisms of Action

Derivatives containing the tetrahydropyran scaffold have been shown to modulate a variety of oncogenic targets. While direct studies on tetrahydropyran-4-yloxy compounds are limited, data from structurally related molecules provide a strong basis for their potential mechanisms of action.

Inhibition of Oncogenic Kinases

Kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.

  • ALK5 (TGF-β Receptor I): The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced cancers.[4] A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of ALK5.[4] Notably, compound 8h from this series inhibited ALK5 autophosphorylation with an IC₅₀ of 25 nM and demonstrated significant tumor growth inhibition in a CT26 xenograft model.[4]

  • Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of cell cycle progression, CDK2 is a well-validated cancer target.[5] Certain 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity and downregulating the expression of CDK2.[5] This suggests that the broader pyran scaffold is a viable starting point for developing CDK inhibitors.

  • EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Fused pyrazole derivatives, such as dihydropyrano[2,3-c]pyrazoles, have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, with some compounds showing significantly higher potency than the reference drug erlotinib.[6]

Interference with DNA Topology
  • Topoisomerase I (Topo I): This essential enzyme relieves torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and cell death. A series of 4-acyloxy derivatives of robustic acid, a linear pyranocoumarin, exhibited potent Topo I inhibitory activity and cytotoxicity against several cancer cell lines, including HL-60 (leukemia).[7][8] The most active compounds, 2g and 2i , had IC₅₀ values of 16.63 µM and 16.38 µM, respectively, against HL-60 cells, with minimal toxicity to normal cell lines.[7][8]

Induction of Apoptosis

A common downstream effect of effective anticancer agents is the induction of programmed cell death, or apoptosis. Many pyran-containing derivatives exert their cytotoxic effects through this mechanism.[2] For instance, active 4H-pyran derivatives were found to induce apoptosis in HCT-116 cells through the activation of the caspase-3 gene.[5] This is often a consequence of upstream events like kinase inhibition or DNA damage.

G A Anticancer Compound (THP-4-yloxy Derivative) B Cellular Stress (e.g., DNA Damage, Kinase Inhibition) A->B C Activation of BH3-only proteins (e.g., BIM, PUMA) B->C D Inhibition of Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) C->D E Activation of Pro-apoptotic proteins (Bax, Bak) C->E F Mitochondrial Outer Membrane Permeabilization (MOMP) E->F G Cytochrome c Release F->G H Apoptosome Formation (Apaf-1, Caspase-9) G->H I Caspase-3 Activation (Executioner Caspase) H->I J Apoptosis (Cell Death) I->J

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

Preclinical Evaluation: Key Methodologies

A systematic evaluation of novel compounds is essential to determine their therapeutic potential. The following protocols are foundational for assessing the anticancer activity of tetrahydropyran-4-yloxy derivatives in vitro.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tetrahydropyran-4-yloxy derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]

Data Summary: Cytotoxicity of Related Pyran Derivatives
Compound ClassCell LineTarget/MechanismIC₅₀ (µM)Reference
4H-Pyran Derivative (4d)HCT-116 (Colon)CDK2 Inhibition, Apoptosis75.10[5]
4H-Pyran Derivative (4k)HCT-116 (Colon)CDK2 Inhibition, Apoptosis85.88[5]
Dihydropyrano[2,3-c]pyrazole (1)HepG2 (Liver)EGFR/VEGFR-2 Inhibition0.31-0.71[6]
Dihydropyrano[2,3-c]pyrazole (12)HepG2 (Liver)EGFR/VEGFR-2 Inhibition0.31-0.71[6]
4-Acyloxy Robustic Acid (2g)HL-60 (Leukemia)Topoisomerase I, Apoptosis16.63[7]
4-Acyloxy Robustic Acid (2i)HL-60 (Leukemia)Topoisomerase I, Apoptosis16.38[7]
Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.[8]

G cluster_0 MoA A Compound Synthesis B In Vitro Screening (MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Target Engagement Assay (e.g., Kinase Assay) D->G H Lead Compound Identification E->H F->H G->H

Caption: Workflow from compound synthesis to in-vitro evaluation.

Structure-Activity Relationship (SAR) and Future Outlook

The available data, although fragmented across different pyran scaffolds, provides initial SAR insights. For instance, studies on salvinal derivatives show that modifications at the C-4' position of a phenyl ring can significantly impact anticancer activity.[9] Similarly, for 4-acyloxy robustic acid derivatives, the presence of electron-withdrawing groups on the 4-aroyl substituent appears to correlate with higher potency.[7]

The exploration of tetrahydropyran-4-yloxy derivatives as potential anticancer agents is a promising but significantly underexplored field of research.[2]

Future Directions:

  • Systematic Library Synthesis: There is a critical need to synthesize a diverse library of tetrahydropyran-4-yloxy derivatives to establish a clear and robust SAR.[2]

  • Target Deconvolution: For hit compounds identified in phenotypic screens, target deconvolution studies will be essential to identify their molecular targets and elucidate their mechanisms of action.

  • In Vivo Efficacy Studies: Promising lead compounds must be advanced into relevant in vivo cancer models (e.g., xenografts) to evaluate their efficacy, pharmacokinetics, and safety profiles.[4]

  • Advanced Drug Delivery: The tetrahydropyran scaffold could be incorporated into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs), to achieve targeted delivery to cancer cells and improve the therapeutic index.[10]

By leveraging the advantageous properties of the tetrahydropyran scaffold and systematically exploring the chemical space offered by the 4-yloxy substitution, researchers can unlock the full therapeutic potential of this chemical class for the next generation of oncology drugs.

References

  • Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and - Benchchem. (URL: )
  • Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors - PubMed. (2022). Bioorganic & Medicinal Chemistry Letters. (URL: _)
  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig
  • Tetrahydropyran: Applications in Medicinal Chemistry and Prepar
  • Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold - Arkivoc. (2019). Arkivoc. (URL: )
  • Structure-activity relationship of anticancer drug candid
  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - MDPI. (2019). Molecules. (URL: )
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025). Frontiers in Chemistry. (URL: )
  • Tetrahydropyrans in Drug Discovery - PharmaBlock. (URL: )
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (2020). Frontiers in Chemistry. (URL: )
  • Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC. (2019). Molecules. (URL: )
  • Anticancer properties of 1,2,4-triazole derivatives (liter
  • Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC. (2023). International Journal of Molecular Sciences. (URL: )
  • Biosynthesis of anticancer phytochemical compounds and their chemistry - Frontiers. (2023). Frontiers in Pharmacology. (URL: )
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - MDPI. (2016). Marine Drugs. (URL: )

Sources

Whitepaper: 4-(Tetrahydropyran-4-yloxy)benzonitrile as a Strategic Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS: 884507-34-0) has emerged as a highly privileged pharmaceutical intermediate. By combining a versatile synthetic handle (the benzonitrile group) with a physicochemical modifier (the tetrahydropyran-4-yloxy moiety), this compound serves as a foundational scaffold for synthesizing a wide array of active pharmaceutical ingredients (APIs), particularly in the oncology and immunology spaces.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and downstream applications of this critical intermediate, designed for researchers and drug development professionals.

Physicochemical Profile & Structural Rationale

The utility of 4-(Tetrahydropyran-4-yloxy)benzonitrile stems from its unique structural components. The para-substituted benzonitrile provides a highly reactive node for downstream transformations (e.g., reduction, hydrolysis, or amidine formation). Conversely, the tetrahydropyran (THP) ring is strategically employed to optimize the drug-like properties of the final molecule.

Quantitative Data Summary

The baseline physicochemical properties of the intermediate dictate its handling and reactivity profiles ([1], [2]).

PropertyValue
Chemical Name 4-(Tetrahydro-2H-pyran-4-yloxy)benzonitrile
CAS Registry Number 884507-34-0
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Melting Point 109°C – 112°C
Purity Standard ≥97% (Typical commercial grade)
The "Oxygen-Effect" in Drug Design

Replacing a lipophilic phenyl or cyclohexyl ring with a tetrahydropyran (THP) ring is a classic bioisosteric strategy. The inclusion of the sp3-hybridized oxygen atom in the THP ring achieves three critical PK objectives:

  • Reduction of Lipophilicity (cLogP): The oxygen atom acts as a hydrogen-bond acceptor, significantly increasing aqueous solubility compared to its carbocyclic analogs.

  • Metabolic Stability: Unlike aromatic rings which are prone to CYP450-mediated aromatic hydroxylation, the saturated THP ring is metabolically robust.

  • Reduced Plasma Protein Binding: Lower lipophilicity generally correlates with a higher fraction of unbound (free) drug in systemic circulation.

BioLogic A THP-4-yloxy Moiety (Hydrophilic Oxygen, sp3 Carbons) B Replaces Lipophilic Phenyl/Cyclohexyl Rings A->B C Improves Aqueous Solubility B->C D Reduces cLogP (Lipophilicity) B->D E Decreases CYP450 Metabolism (Avoids Aromatic Hydroxylation) B->E F Enhanced Oral Bioavailability & Safety Profile C->F D->F E->F

Figure 1: Pharmacological rationale for incorporating the THP-4-yloxy moiety in drug design.

Synthetic Methodologies & Protocols

The synthesis and subsequent functionalization of 4-(Tetrahydropyran-4-yloxy)benzonitrile must be highly scalable and high-yielding. Below are the self-validating protocols for its synthesis and its most common downstream transformation.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: The secondary alcohol (tetrahydro-2H-pyran-4-ol) possesses moderate nucleophilicity. To achieve a rapid SNAr reaction, Sodium Hydride (NaH) is used to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic. The para-cyano group on 4-fluorobenzonitrile acts as a strong electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer complex intermediate and driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried, argon-purged flask with tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (10 volumes).

  • Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to control hydrogen gas evolution. Stir at room temperature for 30 minutes until gas evolution ceases.

  • Substitution: Re-cool the mixture to 0 °C and add 4-fluorobenzonitrile (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

  • Heating: Warm the reaction mixture to 80 °C and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully quench with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with water and brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-(tetrahydropyran-4-yloxy)benzonitrile as a white solid.

Protocol 2: Reduction to [4-(Tetrahydropyran-4-yloxy)phenyl]methanamine

Causality & Logic: The nitrile group is robust. While catalytic hydrogenation (e.g., Pd/C, H2) is greener, it often yields unwanted secondary amine byproducts due to the condensation of the intermediate imine with the primary amine product. Lithium Aluminum Hydride (LiAlH4) in anhydrous THF provides a direct, irreversible hydride transfer, cleanly yielding the primary amine without dimerization ([3]).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equiv) in anhydrous THF (10 volumes) under an argon atmosphere.

  • Reduction: Cool the solution to 0 °C. Carefully add LiAlH4 (2.0 equiv) in small portions.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 3–4 hours.

  • Fieser Quench: Cool to 0 °C. For every

    
     grams of LiAlH4 used, sequentially add 
    
    
    
    mL of water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water. Stir vigorously for 15 minutes until a granular white precipitate forms.
  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to obtain the pure primary amine.

SyntheticWorkflow A 4-Fluorobenzonitrile + THP-4-ol B 4-(THP-4-yloxy)benzonitrile (CAS 884507-34-0) A->B SNAr (NaH, DMF) C [4-(THP-4-yloxy)phenyl]methanamine B->C LiAlH4, THF D 4-(THP-4-yloxy)benzoic acid B->D NaOH, H2O/EtOH E Kinase Inhibitors (e.g., TBK1, Btk) C->E Amidation/Coupling D->E Amidation/Coupling

Figure 2: Synthetic workflow of 4-(THP-4-yloxy)benzonitrile to pharmaceutical active ingredients.

Applications in Drug Discovery

The derivatives of 4-(tetrahydropyran-4-yloxy)benzonitrile are heavily featured in patent literature, primarily acting as the solvent-exposed or hinge-binding domains in kinase inhibitors and epigenetic modulators.

Drug Class / TargetDisease IndicationFunction of IntermediatePatent Reference
TBK1 / IKKε Inhibitors Inflammation, Autoimmune, CancerCore pharmacophore for kinase hinge binding[4]
Bromodomain (BET) Inhibitors Cancer, Inflammatory DiseasesModulates lipophilicity and solubility[5]
Btk Inhibitors B-cell Malignancies (CLL, MCL)Enhances target residence time and oral bioavailability[6]
Case Study: Kinase Inhibition (TBK1/IKKε and Btk)

In the development of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) inhibitors, aberrant accumulation of cytosolic nucleic acids drives severe inflammatory diseases ([4]). The integration of the[4-(tetrahydropyran-4-yloxy)phenyl]methanamine derivative allows the drug molecule to achieve deep penetration into the ATP-binding pocket of the kinase while maintaining sufficient aqueous solubility for oral dosing. Similarly, in Bruton's tyrosine kinase (Btk) inhibitors used for chronic lymphocytic leukemia (CLL), this moiety prevents rapid first-pass metabolism, extending the therapeutic half-life ([6]).

References

  • Kanto Chemical Co., Inc. "General Catalog of Kanto Reagents, Chemicals & Biologicals". Kanto Reagents. Available at:[Link]

  • Google Patents. "WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof". World Intellectual Property Organization.
  • Google Patents. "WO2013097601A1 - Bromodomain inhibitors". World Intellectual Property Organization.
  • Google Patents. "US9914735B2 - Bruton's tyrosine kinase (Btk) inhibitors". United States Patent and Trademark Office.

Sources

Tetrahydropyran ether scaffolds in medicinal chemistry drug design

Author: BenchChem Technical Support Team. Date: March 2026

The Tetrahydropyran (THP) Motif in Medicinal Chemistry: From Protecting Group to Pharmacophore

Executive Summary

The tetrahydropyran (THP) ring is a cornerstone heterocycle in modern drug design, serving a dual function: it acts as a robust metabolic shield and a physicochemical modulator.[1] While historically utilized as an acid-labile protecting group (2-tetrahydropyranyl ethers), its role has evolved into a critical pharmacophore scaffold.[2] In this capacity, the THP ring functions as a "polar cyclohexane" bioisostere, lowering lipophilicity (LogP) while offering a directional hydrogen bond acceptor.[2]

This guide dissects the structural, stereoelectronic, and synthetic architectures of THP ether scaffolds, distinguishing between the labile acetal linkages and the metabolically stable ether motifs required for clinical candidates.

Structural & Stereoelectronic Fundamentals

The utility of the THP scaffold stems from its ability to mimic the spatial volume of a phenyl or cyclohexyl ring while significantly altering the electronic landscape.

The "Polar Cyclohexane" Effect

Replacing a methylene (-CH₂-) unit in cyclohexane with an oxygen atom to form THP introduces a permanent dipole and reduces lipophilicity.[2] This is quantified by the Lipophilic Efficiency (LipE) , where THP analogues often exhibit superior LipE compared to their carbocyclic counterparts due to maintained potency with lower LogP.[2]

Scaffold FeatureCyclohexaneTetrahydropyran (THP)Phenyl
Hybridization sp³ (Flexible)sp³ (Flexible)sp² (Planar/Rigid)
LogP Contribution High (Lipophilic)Moderate (Polar)High (Lipophilic)
H-Bonding NoneAcceptor (Ether Oxygen)None (π-interactions)
Solubility PoorImprovedPoor
Metabolic Risk High (CYP oxidation)Low (O-dealkylation rare)Moderate (Epoxidation)
Stereoelectronic Governing Rules

Understanding the positioning of substituents on the THP ring is critical for binding affinity.

  • The 4-Position (Equatorial Preference): For stable drug scaffolds, the 4-position is the most common attachment point (e.g., Gilteritinib).[2] Substituents here generally adopt the equatorial conformation to minimize 1,3-diaxial strain, mimicking the para-substitution of a phenyl ring.[2]

  • The Anomeric Effect (2-Position): If the THP is linked via the 2-position (C-glycosides or 2-alkoxy), the anomeric effect dictates that electronegative substituents (like oxygen) often prefer the axial position, contrary to steric prediction. This stabilizes the

    
     orbital via overlap with the ring oxygen lone pair (
    
    
    
    ).

Critical Distinction:

  • 2-Alkoxy-THP: Structurally an acetal.[2] Acid-labile. Used as a protecting group.[2][3] Unsuitable for oral drugs unless stabilized (e.g., C-glycosides like Empagliflozin).[2]

  • 4-Alkoxy-THP: Structurally an ether.[2] Metabolically stable.[2][4] The primary scaffold for drug design.[2]

Decision Framework: Scaffold Selection

The following decision tree illustrates when to deploy a THP scaffold versus a standard carbocycle.

THP_Decision_Tree Start Lead Optimization Phase Issue Identify Liability Start->Issue Solubility Poor Solubility / High LogP? Issue->Solubility Metabolism Metabolic Soft Spot? Solubility->Metabolism No Switch_THP Switch to 4-THP Scaffold Solubility->Switch_THP Yes (LogP > 3) H_Bond Need H-Bond Acceptor? Metabolism->H_Bond No Metabolism->Switch_THP Oxidation at C4? H_Bond->Switch_THP Vector matches Ether O Switch_Pip Switch to Piperidine H_Bond->Switch_Pip Need Basic Amine Keep_Carbo Retain Cyclohexane/Phenyl H_Bond->Keep_Carbo Hydrophobic Pocket

Figure 1: Strategic decision tree for incorporating THP scaffolds during Lead Optimization.

Synthetic Architectures & Protocols

To utilize THP as a core scaffold, we must employ robust methods to functionalize the ring.[2] The Reductive Etherification is the gold-standard protocol for attaching the THP ring (via the 4-position) to a drug core, creating a stable ether linkage.

Protocol: Reductive Etherification of 4-Tetrahydropyranone

This protocol couples a drug intermediate (alcohol) to a THP ring.[2] Unlike Williamson ether synthesis, this avoids strong bases and elimination side reactions.[2]

Reaction Scheme:


[2]

Reagents & Materials:

  • Substrate: Target Alcohol (1.0 equiv)

  • Reagent: Tetrahydropyran-4-one (1.2 - 1.5 equiv)[2]

  • Reductant: Triethylsilane (Et₃SiH) (2.0 - 3.0 equiv)[2]

  • Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) or FeCl₃ (5 mol%)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.[2]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the Target Alcohol (1.0 equiv) and Tetrahydropyran-4-one (1.2 equiv).[2]

  • Solvation: Dissolve in anhydrous DCM (0.1 M concentration). Cool the mixture to 0°C in an ice bath.

  • Activation: Add Triethylsilane (Et₃SiH, 3.0 equiv) dropwise via syringe.[2]

  • Catalysis: Add TMSOTf (0.1 equiv) dropwise.[2] Caution: Exothermic.[5]

    • Note: The Lewis acid activates the ketone, facilitating attack by the alcohol to form a hemiketal, which is then reduced in situ by the silane.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (typically Hexanes/EtOAc).[2]

Self-Validating Check:

  • NMR: Look for the characteristic methine proton of the THP ether at the 4-position (

    
     3.4–3.8 ppm, multiplet).
    
  • Stability Test: Treat a small aliquot with 1N HCl. If the product degrades, you likely formed a ketal (incomplete reduction) or attached at the wrong position. The 4-ether should remain intact.[2]

Medicinal Chemistry Applications & Case Studies

Solubility and LogP Modulation

The THP ether scaffold is a primary tool for "LogP Clipping."

  • Data Comparison:

    • Phenyl-R: LogP ~ 3.5 (High metabolic clearance risk)[2]

    • Cyclohexyl-R: LogP ~ 3.6 (Grease ball effect)[2]

    • 4-THP-R: LogP ~ 2.3 (Optimized range)[2]

Case Study: Gilteritinib (Xospata)

Gilteritinib is an FLT3/AXL kinase inhibitor for Acute Myeloid Leukemia (AML).[1][2]

  • Challenge: The initial lead possessed a cyclohexyl amine which suffered from high lipophilicity and rapid metabolic clearance.

  • Solution: Replacement of the cyclohexane with a 4-aminotetrahydropyran .[2]

  • Outcome:

    • Reduced LogP by ~1.2 units.

    • Maintained van der Waals contact in the solvent-exposed region of the kinase.

    • Improved oral bioavailability.[1][2]

Case Study: SGLT2 Inhibitors (Empagliflozin)

While technically a C-glycoside, the core is a substituted THP ring.[2]

  • Mechanism: The THP ring mimics the pyranose ring of glucose.

  • Stability: The critical innovation was the C-C bond (C-aryl glycoside) at the anomeric position (C1), rendering the THP ring metabolically stable compared to O-glycosides (acetals), which would degrade in the gut.

Visualizing the Synthetic Pathway

The following diagram details the mechanistic flow of the Reductive Etherification described in Section 3.

Reductive_Etherification Ketone THP-4-one Hemiketal Hemiketal Intermediate Ketone->Hemiketal + Alcohol Alcohol Drug-OH Complex Activated Oxocarbenium Product Drug-O-THP (Ether) Complex->Product + Hydride (from Silane) Hemiketal->Complex - HOSiMe3 LA TMSOTf (Cat.) LA->Hemiketal Activates Silane Et3SiH (H- Donor) Silane->Complex

Figure 2: Mechanistic pathway for the reductive etherification of THP-4-one.[2]

References

  • Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link

  • Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Defines 2-THP stability profiles). Link

  • Mori, A., et al. (2019).[2] "Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and FLT3/AXL Inhibitor."[2] Journal of Medicinal Chemistry, 62, 10258-10271.[2] (Case study on THP-amine).

  • Deng, J., et al. (2022).[2] "Reductive Etherification of Ketones with Alcohols." Organic Letters, 24, 1817-1821.[2][6] (Basis for synthetic protocol). Link

  • Grembecka, J. (2015).[2] "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepaper. (LogP and LipE data).[2][4]

Sources

Metabolic Stability of 4-Alkoxybenzonitrile Derivatives: Mechanisms, Assessment, and Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability of 4-alkoxybenzonitrile derivatives, a privileged scaffold in medicinal chemistry and materials science (e.g., liquid crystals). While the benzonitrile core offers favorable physicochemical properties and metabolic robustness against aromatic hydroxylation, the 4-alkoxy substituent introduces a significant metabolic liability: oxidative O-dealkylation. This guide details the mechanistic underpinnings of this instability, provides a validated microsomal stability assay protocol, and outlines medicinal chemistry strategies to optimize the scaffold for in vivo survival.

Structural Activity & Metabolic Liabilities[1]

The 4-alkoxybenzonitrile scaffold consists of a benzene ring substituted with an electron-withdrawing nitrile group (-CN) at the 1-position and an electron-donating alkoxy group (-OR) at the 4-position.

The "Push-Pull" Electronic System
  • Nitrile Group (Acceptor): The -CN group is strongly electron-withdrawing (induction and resonance). This deactivates the aromatic ring towards electrophilic aromatic substitution, effectively protecting the ring itself from direct CYP450-mediated aromatic hydroxylation.

  • Alkoxy Group (Donor): The oxygen atom donates electron density into the ring. However, the alkyl chain attached to the oxygen is the primary "soft spot" (Site of Metabolism - SOM).

Primary Metabolic Pathway: O-Dealkylation

The dominant metabolic clearance pathway for this scaffold is cytochrome P450 (CYP)-mediated O-dealkylation.[1] This transformation cleaves the ether bond, releasing the alkyl chain as an aldehyde (or ketone) and unmasking the phenol (4-hydroxybenzonitrile). This typically results in rapid clearance and loss of pharmacological activity or the generation of reactive aldehyde intermediates.

Mechanistic Insight: CYP450 O-Dealkylation

To rationally stabilize the molecule, one must understand the catalytic cycle. The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, typically driven by CYP isoforms such as CYP2D6, CYP2C9, or CYP3A4 depending on the chain length and lipophilicity.

The Reaction Pathway[3][4]
  • HAT: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the

    
    -carbon (the carbon directly attached to the oxygen).
    
  • Radical Formation: This generates a carbon-centered radical stabilized by the adjacent oxygen lone pair.

  • Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form a hemiacetal intermediate.[2][3]

  • Collapse: The unstable hemiacetal spontaneously collapses, cleaving the C-O bond.

Visualization of the Pathway

The following diagram illustrates the stepwise degradation of a generic 4-alkoxybenzonitrile.

MetabolicPathway Parent 4-Alkoxybenzonitrile (Parent Drug) Radical C-Centered Radical (Intermediate) Parent->Radical H-Abstraction (HAT) CYP CYP450 (Compound I) CYP->Radical Catalysis Hemiacetal Hemiacetal (Unstable) Radical->Hemiacetal Oxygen Rebound Phenol 4-Hydroxybenzonitrile (Metabolite) Hemiacetal->Phenol Spontaneous Collapse Aldehyde Aldehyde/Ketone (Byproduct) Hemiacetal->Aldehyde

Caption: Figure 1.[4] CYP450-mediated O-dealkylation mechanism via Hydrogen Atom Transfer (HAT).[2][3]

Experimental Validation: Microsomal Stability Assay

To assess the liability of new derivatives, a standardized Human Liver Microsome (HLM) stability assay is required. This protocol ensures data is comparable across different chemical series.

Protocol: HLM Stability Assessment

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (0.1% DMSO final). Prepare microsomes to 0.5 mg/mL (final concentration).
    
  • Pre-incubation: Mix compound and microsomes; incubate at 37°C for 5 minutes to equilibrate.

  • Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to check for chemical instability.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L Stop Solution. Vortex vigorously.
    
  • Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

Self-Validating Controls:

  • High Clearance Control: Verapamil or Propranolol (Expect

    
     min).
    
  • Low Clearance Control: Warfarin (Expect

    
     remaining at 60 min).
    
Assay Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Loop Prep Preparation (Cmpd + Microsomes) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (+ NADPH) PreInc->Start Sample Aliquot Removal (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (ACN + IS) Sample->Quench Immediate Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Centrifuge Calc Data Calculation (CLint, T1/2) Analysis->Calc

Caption: Figure 2. Standardized workflow for microsomal stability assessment.

Medicinal Chemistry Optimization Strategies

If the 4-alkoxybenzonitrile derivative shows high clearance (


), the following structural modifications are recommended to block the metabolic soft spot.
Strategy A: Deuteration (Kinetic Isotope Effect)

Replacing hydrogen atoms on the


-carbon (the -OCH

- group) with deuterium (-OCD

-) strengthens the C-H bond. The C-D bond is shorter and stronger, making the HAT step significantly slower (Primary Kinetic Isotope Effect).
  • Expectation: Can reduce clearance by 2-5 fold if HAT is the rate-determining step.

Strategy B: Fluorine Substitution

Introduction of fluorine atoms into the alkyl chain.

  • 
    -Fluorination:  Generally unstable (hydrolyzes).
    
  • 
    -Fluorination (-OCH
    
    
    
    CF
    
    
    ):
    The strong electron-withdrawing effect of fluorine pulls electron density from the
    
    
    -carbon, making it electron-deficient and less prone to oxidation by the electrophilic CYP species. It also introduces steric bulk.
  • Expectation: Significant improvement in metabolic stability.

Strategy C: Steric Hindrance & Ring Constraints

Replacing a linear alkoxy chain with a branched group (e.g., isopropoxy) or a cyclic ether (e.g., oxetane, tetrahydrofuran).

  • Mechanism:[2][3] Steric bulk prevents the

    
    -carbon from approaching the CYP heme iron reactive center.
    
  • Expectation: Moderate to high improvement, but may alter potency.

Comparative Data Summary

The table below illustrates the impact of these modifications on a hypothetical 4-alkoxybenzonitrile lead compound.

Compound VariantStructure (-OR)

(min)

(

L/min/mg)
Stability Status
Lead (Reference) -O-CH

-CH

(Ethoxy)
12115.5Unstable
Deuterated -O-CD

-CD

2849.5Moderate
Fluorinated -O-CH

-CF

>120< 11.0Stable
Cyclic Ether -O-Cyclopropyl8516.3Stable

References

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 14: Metabolic Stability. ScienceDirect. [Link]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

  • Pirali, T., et al. (2019).[5] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In modern drug discovery and medicinal chemistry, a profound understanding of a compound's physicochemical properties is not merely academic; it is a critical prerequisite for success. These properties govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed technical examination of two fundamental properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile—molecular weight and lipophilicity (LogP). Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with actionable protocols, offering both the "what" and the "why" behind the data. We will explore the theoretical underpinnings of lipophilicity, detail computational and experimental methods for its determination, and contextualize the significance of these parameters in the rational design of novel therapeutic agents.

Introduction: The Role of Core Properties in Drug Design

4-(Tetrahydropyran-4-yloxy)benzonitrile is a chemical scaffold that presents features of interest in medicinal chemistry, including a polar tetrahydropyran ring, a rigid benzonitrile group, and an ether linkage.[1] Such "fragment-like" molecules serve as crucial starting points for building more complex drug candidates.[2] Before embarking on extensive synthesis and biological testing, a rigorous characterization of the foundational physicochemical properties is essential.

Two of the most basic yet powerful of these properties are molecular weight and lipophilicity . Molecular weight is a simple measure of molecular size, a key component of widely accepted guidelines for "drug-likeness," such as Lipinski's Rule of Five.[3] Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (LogP), quantifies a molecule's affinity for a nonpolar versus a polar environment.[4] This parameter is a cornerstone of drug design, as it profoundly influences a compound's ability to cross biological membranes, its solubility, and its potential for off-target interactions.[5] An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and increased toxicity.[3]

This guide will provide the definitive molecular weight of 4-(Tetrahydropyran-4-yloxy)benzonitrile and delve deeply into the theory and practice of determining its lipophilicity, equipping scientists with the knowledge to leverage these properties in their research endeavors.

Core Physicochemical Data

The fundamental identifiers and properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile are summarized below. The molecular weight is a fixed, calculated value based on its atomic composition. The LogP, however, can be derived from both computational predictions and direct experimental measurement.

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂Thermo Scientific Chemicals[6]
Molecular Weight 203.24 g/mol Sigma-Aldrich[4], Thermo Scientific Chemicals[6]
CAS Number 884507-34-0Sigma-Aldrich[4]
Canonical SMILES C1COCCC1OC2=CC=C(C=C2)C#NPubChemLite[1]
Predicted LogP (XLogP) 2.0PubChemLite[1]
Predicted LogP (miLogP) 1.89Molinspiration Calculation

Note: Predicted LogP values are calculated using algorithms that analyze molecular structure. Different algorithms may yield slightly different results. The values provided offer a strong initial estimate of the compound's lipophilicity.

Lipophilicity (LogP): A Critical Determinant of Pharmacokinetics

Lipophilicity is a measure of how well a compound "likes" or dissolves in a lipid (fat-like) environment compared to an aqueous one.[4] It is one of the most influential physicochemical parameters in drug discovery, directly impacting multiple facets of a drug's journey through the body.[7]

The Significance of LogP in ADMET Profiling

The balance between hydrophilicity and lipophilicity is delicate and crucial for a drug's success. This balance is often quantified within an optimal LogP range, typically suggested to be between 0 and 3 for good oral bioavailability.[3]

  • Absorption: For oral drugs, a compound must pass from the aqueous environment of the gastrointestinal tract across the lipid bilayer of intestinal cells. Sufficient lipophilicity is essential for this passive diffusion.[5]

  • Distribution: Once in the bloodstream, a drug's lipophilicity influences how it distributes into various tissues. Highly lipophilic compounds may accumulate in fatty tissues, which can be desirable for some targets but can also lead to prolonged half-lives and potential toxicity.[3]

  • Metabolism: Lipophilic compounds are more readily metabolized by enzymes in the liver (e.g., Cytochrome P450s), as they can easily enter hepatocytes and bind to these enzymes. High lipophilicity often correlates with higher metabolic clearance.[3]

  • Excretion: The body primarily excretes water-soluble compounds via the kidneys. Metabolism often serves to increase the hydrophilicity of lipophilic drugs to facilitate their clearance.

  • Toxicity: High lipophilicity can lead to promiscuous binding to unintended biological targets (off-target effects) and can disrupt cell membranes, contributing to toxicity.[3]

Given these factors, controlling lipophilicity from the earliest stages of drug design is a key strategy to mitigate downstream failures and improve the probability of developing a successful therapeutic agent.[3]

Determination of LogP: Computational and Experimental Approaches

LogP can be estimated using computational models or measured directly through laboratory experiments. Each approach has its place in the drug discovery workflow.

Computational Prediction of LogP (cLogP)

In silico prediction is a rapid, cost-effective method used to estimate LogP for large numbers of compounds before they are synthesized.[8] These methods use the two-dimensional structure of a molecule (typically from a SMILES string) to calculate a LogP value.[8]

Causality Behind the Method: Computational models work by deconstructing a molecule into fragments or atoms and summing their individual contributions to lipophilicity.[4][9] These contribution values are derived from regression analysis of large training sets of molecules with experimentally determined LogP values.[4]

  • Fragment-based Methods (e.g., cLogP): These methods sum the contributions of defined molecular fragments. They are generally accurate for molecules well-represented in the training data.[10]

  • Atom-based Methods (e.g., XLogP, ALOGPs): These approaches sum the contributions of individual atoms, applying correction factors for the local chemical environment.[9][11]

  • Available Tools: Numerous software packages and online servers are available for LogP prediction, including ACD/Labs Percepta, Molinspiration, and the Virtual Computational Chemistry Laboratory (VCCLAB).[3][8][11]

The predicted XLogP value of 2.0 for 4-(Tetrahydropyran-4-yloxy)benzonitrile suggests it falls within the desirable range for drug-like properties.[1]

Experimental Determination of LogP

While predictions are invaluable for screening, experimental validation is the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2.1. Gold Standard: The Shake-Flask (or Stir-Flask) Method

This classic method directly measures the partitioning of a compound between n-octanol and water. A solution of the compound is prepared in a biphasic system of water and n-octanol, shaken vigorously to reach equilibrium, and the layers are then separated. The concentration of the compound in each layer is measured (e.g., by UV-Vis spectroscopy or LC-MS), and the LogP is calculated as:

LogP = log ( [Concentration]octanol / [Concentration]water )

Causality and Trustworthiness: This method is the most direct measurement of the partition coefficient. However, it is labor-intensive, requires a significant amount of pure compound, and can be prone to errors from emulsion formation or if the compound has very high or very low lipophilicity.

4.2.2. A Modern, Efficient Approach: LogP Determination by RP-HPLC

A more rapid and resource-efficient method for determining LogP relies on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Causality Behind the Method: In RP-HPLC, compounds are injected onto a column packed with a nonpolar material (like C18-modified silica). A polar mobile phase (e.g., methanol/water) is then pumped through the column. Highly lipophilic compounds have a stronger affinity for the nonpolar stationary phase and will therefore travel through the column more slowly (longer retention time), while hydrophilic compounds will elute faster. By calibrating the system with a set of standards with known LogP values, a linear relationship between the logarithm of the retention time (log k') and LogP can be established.

Protocol: LogP Determination of 4-(Tetrahydropyran-4-yloxy)benzonitrile via RP-HPLC

This protocol outlines a self-validating system for determining the LogP of the title compound.

1. Preparation of Standards and Mobile Phase: a. Prepare a stock solution (e.g., 1 mg/mL) for a set of 5-7 calibration standards with known LogP values spanning a range that is expected to bracket the test compound (e.g., LogP 1 to 4). b. Prepare a stock solution of 4-(Tetrahydropyran-4-yloxy)benzonitrile (the "test compound") at the same concentration in the same diluent (e.g., methanol). c. Prepare the HPLC mobile phase, typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve good separation and reasonable run times.

2. HPLC System Setup: a. Equip an HPLC system with a C18 reverse-phase column and a UV detector set to a wavelength where all compounds have adequate absorbance. b. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

3. Calibration Run: a. Inject each of the standard compounds individually onto the column and record their retention times (t_R_). b. Inject a "void marker" (a compound known not to be retained by the column, like uracil) to determine the void time (t_0_). c. For each standard, calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_ . d. Plot the known LogP values of the standards (Y-axis) against their calculated log k' values (X-axis). e. Perform a linear regression on the data points. A high correlation coefficient (R² > 0.98) validates the calibration and the system's suitability.

4. Analysis of the Test Compound: a. Inject the solution of 4-(Tetrahydropyran-4-yloxy)benzonitrile onto the column under the identical conditions used for the standards. b. Record its retention time (t_R_) and calculate its capacity factor (k') and subsequently log k'.

5. Calculation of LogP: a. Using the linear regression equation from the calibration curve (Y = mX + c, where Y is LogP and X is log k'), substitute the log k' value of the test compound to calculate its experimental LogP.

Diagram: Experimental Workflow for LogP Determination by RP-HPLC

The logical flow of the RP-HPLC protocol can be visualized as follows:

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_analysis Phase 3: Data Analysis prep_standards Prepare LogP Standards inject_standards Inject Standards & Void Marker prep_standards->inject_standards prep_test Prepare Test Compound inject_test Inject Test Compound prep_test->inject_test prep_mobile Prepare Mobile Phase equilibrate Equilibrate C18 Column equilibrate->inject_standards equilibrate->inject_test record_rt Record Retention Times (tR, t0) inject_standards->record_rt calc_k Calculate log k' for Standards record_rt->calc_k record_test_rt Record Test tR inject_test->record_test_rt calc_test_k Calculate log k' for Test Compound record_test_rt->calc_test_k build_curve Build Calibration Curve (LogP vs. log k') calc_k->build_curve validate_curve Validate Curve (R² > 0.98) build_curve->validate_curve calc_logp Calculate Experimental LogP validate_curve->calc_logp calc_test_k->calc_logp

Caption: Workflow for experimental LogP determination using RP-HPLC.

Conclusion

4-(Tetrahydropyran-4-yloxy)benzonitrile possesses a molecular weight of 203.24 g/mol and a predicted LogP of approximately 2.0. This places it in a favorable physicochemical space for consideration as a fragment or lead compound in drug discovery. Its molecular weight adheres to the guidelines of Lipinski's Rule of Five, and its predicted lipophilicity suggests a good balance between the properties required for membrane permeability and aqueous solubility.[1][3]

This guide has detailed the critical importance of these properties and provided both the theoretical basis and practical methodologies for their assessment. While computational predictions offer a powerful first pass, the outlined RP-HPLC protocol provides a robust, efficient, and self-validating system for obtaining high-quality experimental data. For any drug discovery program, integrating both predictive and experimental physicochemical profiling early and often is a cornerstone of a successful, data-driven design strategy.

References

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • BindingDB. (n.d.). BDBM50148205. Retrieved from [Link]

  • SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxybenzonitrile. Retrieved from [Link]

  • Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(oxan-4-yloxy)benzonitrile (C12H13NO2). Retrieved from [Link]

Sources

Role of benzonitrile pharmacophore in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: March 2026

The Benzonitrile Motif: Structural and Electronic Mastery in Kinase Inhibitor Design

Executive Summary

In the transition from "brute force" lipophilic affinity to "electrostatic precision" in kinase inhibitor design, the benzonitrile (Ar-CN) pharmacophore has emerged as a critical tool. Far more than a simple bioisostere for halogens, the nitrile group offers a unique combination of strong directionality, high dipole moment (~3.9–4.0 D), and a linear steric profile that allows it to penetrate narrow hydrophobic clefts—specifically the gatekeeper regions of ATP-binding pockets—where bulkier groups fail.

This technical guide dissects the role of the benzonitrile motif in kinase ligand optimization, detailing its structural mechanics, physicochemical advantages, and synthetic installation.

The Structural Biology of Benzonitrile

The utility of the benzonitrile group stems from its ability to act as an "electrostatic needle." Unlike spherical halogens or rotating methyl groups, the linear geometry of the cyano group allows for precise vectoral alignment within the kinase active site.

The "Orthogonal" Multipolar Interaction

While classical hydrogen bonding is well-understood, the benzonitrile group often exploits orthogonal multipolar interactions with the protein backbone.

  • Mechanism: The carbon atom of the nitrile is electron-deficient (

    
    ), while the nitrogen is electron-rich (
    
    
    
    ).
  • Interaction: The

    
     carbon can interact favorably with the backbone carbonyl oxygen (
    
    
    
    ) of residues lining the hinge or the catalytic loop, often in a perpendicular (orthogonal) arrangement that maximizes electrostatic attraction without requiring the strict geometry of a hydrogen bond.
Gatekeeper Interactions: The Steric Advantage

The "gatekeeper" residue (e.g., Thr315 in Abl, Thr790 in EGFR) controls access to the hydrophobic back pocket.

  • Steric Evasion: The cylindrical diameter of a nitrile group is approximately 1.5 Å, significantly smaller than a rotating methyl group (~2.0 Å) or a chloro substituent. This allows benzonitrile-bearing inhibitors to "thread" past bulky gatekeeper mutations (like T315I) or fit into restricted volumes where other substituents would incur steric penalties.

  • H-Bonding: The terminal nitrogen is a weak hydrogen bond acceptor (HBA). In specific scaffolds (e.g., Neratinib ), it can accept a hydrogen bond from the hydroxyl side chain of a Threonine gatekeeper, locking the inhibitor in place.

Visualization: The Benzonitrile Interaction Landscape

Benzonitrile_Interactions cluster_1 Protein Environment (Kinase Pocket) CN_Group Benzonitrile (-CN) Dipole: ~4.0 D Backbone_CO Backbone Carbonyl (C=O) (Gly/Val/Ala) CN_Group->Backbone_CO Orthogonal Multipolar (Cδ+ ... Oδ-) Gatekeeper Gatekeeper Residue (Thr/Met) CN_Group->Gatekeeper H-Bond Acceptor (N ... HO-Thr) Water Conserved Water Network CN_Group->Water Solvation/Displacement

Figure 1: Mechanistic interaction map of the benzonitrile pharmacophore within the kinase ATP-binding pocket, highlighting orthogonal multipolar and H-bonding pathways.

Physicochemical Advantages & Bioisosterism

Replacing a halogen (Cl/Br) or a methyl group with a nitrile often yields superior "Ligand Efficiency" (LE).

PropertyBenzonitrile (-CN)Chloro (-Cl)Methyl (-CH3)Impact on Drug Design
Hammett Constant (

)
0.660.23-0.17Strong EWG; lowers pKa of scaffold, improving solubility.
Dipole Moment ~3.9 D~1.6 D~0.4 DStronger electrostatic anchoring in polar pockets.
Lipophilicity (

)
-0.570.710.56Crucial: Lowers logP, improving solubility and metabolic stability.
Metabolic Stability HighHighLow (Benzylic oxid.)Resists CYP450 oxidation; blocks "soft spots" on rings.
H-Bond Capacity Acceptor (Weak)NoneNoneCan engage specific water networks or residues.

Key Insight: The nitrile is often called a "Polar Halogen." It provides the electron-withdrawing character of a halogen (to modulate the electronics of the aromatic core) but subtracts lipophilicity rather than adding to it.

Case Studies: Bosutinib vs. Neratinib

The application of the benzonitrile motif is best illustrated by comparing two FDA-approved kinase inhibitors where the nitrile plays distinct roles.

Bosutinib (Src/Abl Inhibitor)
  • Structure: 4-anilinoquinoline-3-carbonitrile.

  • Role of Nitrile: In Bosutinib, the nitrile at the 3-position of the quinoline core does not form a hydrogen bond with the gatekeeper (Thr315 in Abl). Instead, it sits in a hydrophobic pocket defined by Val299 and Thr315.

  • Mechanism: The nitrile provides a specific electrostatic environment that differentiates it from Dasatinib. While Dasatinib uses an amide to H-bond to Thr315 (making it susceptible to the T315I mutation), Bosutinib's nitrile relies on van der Waals envelopment. However, the T315I mutation still causes steric clash, but the nitrile minimizes the lipophilic penalty compared to a larger alkyl group.

Neratinib (HER2/EGFR Inhibitor)
  • Structure: 3-cyanoquinoline derivative.[1]

  • Role of Nitrile: Here, the nitrile plays a more active anchoring role.[2][3]

  • Mechanism: Modeling and crystal structures (e.g., PDB 2JIV) suggest the nitrile nitrogen can accept a hydrogen bond from the side-chain hydroxyl of the gatekeeper residue (Thr790 in EGFR or Thr798 in HER2). This locks the orientation of the quinoline core, positioning the Michael acceptor (acrylamide) perfectly for covalent attack on Cys797/Cys805.

Synthetic Protocol: Palladium-Catalyzed Cyanation

The traditional Rosenmund-von Braun reaction (using CuCN at high temperatures) is often too harsh for complex kinase inhibitor intermediates. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (


).
Protocol: Cyanation of an Aryl Bromide Intermediate

Applicable to 3-bromoquinoline scaffolds used in Bosutinib/Neratinib synthesis.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Cyanide Source:

    
     (0.6 equiv) - Note: Zn(CN)2 is 55% CN by weight, 0.6 eq provides slight excess.
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (4-10 mol%)

  • Solvent: DMF or DMA (Degassed)

  • Additives: Zn powder (catalytic, keeps Pd active)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.

  • Loading: Add the Aryl Bromide,

    
    , 
    
    
    
    , and Ligand (dppf).
  • Solvation: Add anhydrous DMF via syringe. The concentration is typically 0.1 M to 0.5 M.

  • Degassing: Bubble Argon through the solution for 10-15 minutes (crucial to prevent oxidation of the phosphine ligand).

  • Reaction: Heat to 80–120°C (or 140°C in microwave for 30 mins). Monitor by LC-MS.

    • Checkpoint: The reaction should turn from dark purple/red to orange/brown upon completion.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

    
     (to chelate Zinc/Copper salts) followed by brine.
    
  • Purification: Flash chromatography. Caution: The product (Aryl Nitrile) is often much more polar than the starting Bromide.

Workflow Diagram:

Synthesis_Workflow Start Aryl Bromide Scaffold (e.g., 3-bromoquinoline) Reagents Add: Zn(CN)2 + Pd2(dba)3 + dppf Solvent: DMF (Degassed) Start->Reagents Reaction Heat: 120°C (12h) or MW 140°C (30min) Argon Atmosphere Reagents->Reaction Workup Quench: 2M NH4OH (Removes Zn salts) Reaction->Workup Product Final Product: 3-Cyanoquinoline Derivative Workup->Product

Figure 2: Optimized Palladium-catalyzed cyanation workflow for kinase inhibitor intermediates.

Future Outlook: The Reversible Covalent Warhead

While currently dominated by acrylamides (irreversible), the future of kinase inhibition may lie in reversible covalent targeting.[4] The nitrile group itself can act as a "warhead" under specific conditions.

  • Mechanism: A catalytic Cysteine (e.g., Cys481 in BTK) can attack the nitrile carbon to form a thioimidate adduct.

  • Advantage: Unlike acrylamides, this reaction is reversible. This allows for high potency (due to the covalent bond) but reduces the risk of permanent off-target haptenization (immunotoxicity).

  • Status: Currently seen in Cathepsin K inhibitors (e.g., Odanacatib) and viral protease inhibitors (Nirmatrelvir), this mechanism is being actively explored for "tunable" kinase inhibitors.

References

  • Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS One, 7(4), e29828. Link

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

  • Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy, 341(8), 465-477. Link

  • Hardegger, L. A., et al. (2011).[5] Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. (Discusses orthogonal interactions relevant to nitriles). Link

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link

Sources

Methodological & Application

Application Note: Reagents and Protocols for the Etherification of 4-Hydroxybenzonitrile with Tetrahydropyran-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Objective: To provide a self-validating, mechanistically grounded guide for synthesizing 4-(tetrahydro-2H-pyran-4-yloxy)benzonitrile via direct and indirect etherification pathways.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, selecting the optimal etherification strategy requires balancing step economy, atom efficiency, and substrate-specific steric factors. Coupling a phenol (4-hydroxybenzonitrile) with a secondary aliphatic alcohol (tetrahydropyran-4-ol) presents a classic synthetic challenge: secondary alcohols are prone to elimination under strongly basic conditions. To navigate this, we employ two field-proven methodologies.

Pathway A: The Mitsunobu Reaction (Primary Recommendation)

The Mitsunobu reaction is the premier method for directly coupling phenols and alcohols under mild, neutral conditions.

  • Causality of Reagent Choice: The reaction utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). DIAD is selected over Diethyl azodicarboxylate (DEAD) because it is a liquid at room temperature and possesses a superior safety profile [1].

  • The pKa Imperative: The mechanism relies on the formation of a zwitterionic betaine intermediate between PPh₃ and DIAD. For the reaction to proceed, the pronucleophile must be acidic enough to protonate this betaine (typically pKa < 13) [2], [3]. 4-Hydroxybenzonitrile, with a pKa of ~7.9 (due to the electron-withdrawing para-cyano group), is an ideal substrate.

  • Stereochemical Dynamics: The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the carbinol carbon [4]. Although tetrahydropyran-4-ol is an achiral, meso-like substrate (rendering the stereochemical outcome invisible), the Sₙ2 kinetics dictate that steric hindrance must be managed by maintaining a low temperature during activation.

Pathway B: The Williamson Ether Synthesis (Alternative)

If phosphine oxide byproducts from the Mitsunobu route interfere with downstream pharmacology or purification, a two-step Williamson Ether Synthesis is deployed.

  • Causality of Activation: Direct Sₙ2 displacement of a secondary halide by an alkoxide often leads to competitive E2 elimination [5]. To mitigate this, tetrahydropyran-4-ol is first activated as a methanesulfonate (mesylate) [6].

  • Nucleophile Optimization: The subsequent coupling utilizes a mild base (K₂CO₃) in a polar aprotic solvent (DMF). Polar aprotic solvents solvate the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, which heavily favors Sₙ2 substitution over E2 elimination [7].

Pathway Visualization

G A Tetrahydropyran-4-ol C Mitsunobu Route (PPh3, DIAD, THF) A->C Direct Coupling D Mesylation (MsCl, Et3N, DCM) A->D Activation B 4-Hydroxybenzonitrile B->C Pronucleophile F Williamson Route (K2CO3, DMF, Heat) B->F Nucleophile G Target Ether: 4-(Tetrahydro-2H-pyran-4-yloxy)benzonitrile C->G SN2 Substitution E THP-4-yl Mesylate D->E E->F Electrophile F->G SN2 Substitution

Reaction pathways for the etherification of 4-hydroxybenzonitrile and tetrahydropyran-4-ol.

Quantitative Data & Reagent Stoichiometry

The following tables summarize the exact stoichiometric ratios required to ensure complete conversion while minimizing difficult-to-remove byproducts.

Table 1: Mitsunobu Reaction Parameters (Pathway A)

ReagentRoleEquivalentsMW ( g/mol )Mechanistic Note
Tetrahydropyran-4-olSubstrate (Electrophile)1.00102.13Must be strictly anhydrous.
4-HydroxybenzonitrilePronucleophile1.10119.12Slight excess ensures complete alcohol consumption.
Triphenylphosphine (PPh₃)Reductant / Activator1.20262.29Forms the reactive phosphonium intermediate.
DIADOxidant / Activator1.20202.21Added dropwise to control betaine steady-state.
Tetrahydrofuran (THF)Solvent0.2 M-Solubilizes all intermediates; must be degassed.

Table 2: Williamson Ether Synthesis Parameters (Pathway B - Step 2)

ReagentRoleEquivalentsMW ( g/mol )Mechanistic Note
THP-4-yl MesylateActivated Electrophile1.20180.22Prepared in Step 1. Excess drives reaction.
4-HydroxybenzonitrileNucleophile Precursor1.00119.12Limiting reagent to simplify basic workup.
Potassium CarbonateBase2.00138.21Finely powdered to maximize surface area.
DMFSolvent0.2 M-Polar aprotic environment accelerates Sₙ2.

Self-Validating Experimental Protocols

Protocol A: Direct Mitsunobu Coupling

This protocol includes built-in visual and chemical validation checkpoints to ensure operational success.

Step 1: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Charge the flask with tetrahydropyran-4-ol (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and PPh₃ (1.2 eq).

  • Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.

  • Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents the thermal decomposition of the highly reactive betaine intermediate.

Step 2: Activation and Coupling 5. Add DIAD (1.2 eq) dropwise over 15 minutes via a syringe pump.

  • Validation Check: Upon initial addition, DIAD (yellow) will rapidly decolorize as it forms the betaine adduct. A persistent yellow/orange color indicates that the PPh₃ has been fully consumed or the betaine formation is stalling.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Check: Monitor by TLC (30% EtOAc in Hexanes). The UV-active phenol spot (lower Rf) should disappear, replaced by a new, highly UV-active product spot (higher Rf).

Step 3: Workup and Purification 7. Quench the reaction with water and extract with Ethyl Acetate (3x). 8. Wash the combined organic layers with 1 M NaOH (2x). Causality: This selectively deprotonates and removes any unreacted 4-hydroxybenzonitrile into the aqueous phase. 9. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. TPPO Removal: Suspend the crude residue in cold diethyl ether (or 9:1 Hexanes/EtOAc). The triphenylphosphine oxide (TPPO) byproduct will precipitate as a white crystalline solid. Filter through a Celite pad. 11. Purify the filtrate via silica gel flash chromatography.

Protocol B: Two-Step Williamson Synthesis

Step 1: Mesylation (Activation)

  • Dissolve tetrahydropyran-4-ol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield THP-4-yl mesylate. Validation Check: 1H NMR should show a sharp 3H singlet around 3.0 ppm (mesylate methyl).

Step 2: Phenoxide Alkylation (Substitution)

  • In a clean flask, suspend 4-hydroxybenzonitrile (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir for 30 minutes at room temperature to pre-form the phenoxide.

  • Add THP-4-yl mesylate (1.2 eq) in a single portion.

  • Heat the reaction mixture to 80 °C for 16 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the secondary carbon during the Sₙ2 attack.

  • Cool to room temperature, dilute with water (to crash out the product/remove DMF), and extract with EtOAc.

  • Wash the organic layer extensively with water (5x) to remove residual DMF, followed by brine. Dry and concentrate.

Analytical Validation Markers

To definitively confirm the success of the etherification, utilize ¹H NMR spectroscopy:

  • Starting Material (Tetrahydropyran-4-ol): The carbinol proton (CH-OH) typically resonates as a multiplet around 3.8 - 3.9 ppm .

  • Target Product: Upon successful coupling, the deshielding effect of the electron-deficient para-cyanophenoxy group will shift this carbinol proton significantly downfield to approximately 4.5 - 4.6 ppm . The appearance of this shifted multiplet, coupled with the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring (approx. 6.9 ppm and 7.6 ppm), serves as absolute confirmation of the Sₙ2 etherification.

References

  • Mitsunobu reaction - Wikipedia. Retrieved from:[Link]

  • Mitsunobu Reaction - Organic Synthesis. Retrieved from:[Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PubMed Central (PMC). Retrieved from:[Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Retrieved from:[Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Retrieved from:[Link]

  • Williamson Ether Synthesis - Chemistry Steps. Retrieved from: [Link]

  • 9.5: Williamson ether synthesis - Chemistry LibreTexts. Retrieved from:[Link]

Sources

Advanced Protocols for the One-Pot Synthesis of 4-Alkoxybenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

4-Alkoxybenzonitriles are critical pharmacophores and intermediates in the synthesis of liquid crystals, agrochemicals, and aromatase inhibitors (e.g., Letrozole). Traditional synthesis routes—such as the Sandmeyer reaction or the Rosenmund-von Braun reaction—suffer from severe limitations: the use of stoichiometric toxic cyanides (NaCN/CuCN), harsh thermal conditions, and poor atom economy.

This Application Note details two superior "One-Pot" methodologies that prioritize safety, yield, and operational simplicity. We focus on the 4-alkoxy substitution pattern, where the electron-donating effect of the oxygen atom influences reactivity, requiring specific catalytic tuning.

The Two Validated Pathways
  • Method A (Metal-Free): Direct Oxidative Conversion of 4-Alkoxybenzaldehydes. Best for early-stage functionalization and green chemistry compliance.

  • Method B (Catalytic): Pd-Catalyzed Cyanation of 4-Alkoxyaryl Halides using Non-Toxic Cyanide Sources. Best for late-stage functionalization of complex scaffolds.

Decision Matrix & Workflow

Before selecting a protocol, assess your starting material availability and downstream purity requirements.

DecisionMatrix Start Start: Select Precursor Aldehyde 4-Alkoxybenzaldehyde Start->Aldehyde Halide 4-Alkoxyaryl Halide (Br/I) Start->Halide MethodA Method A: Iodine/NH3 (Metal-Free, Ambient Temp) Aldehyde->MethodA Preferred Route MethodB Method B: Pd/K4[Fe(CN)6] (High Temp, Broad Scope) Halide->MethodB Preferred Route check Check Sensitivity MethodA->check Oxidation Sensitive? Oxidation Sensitive? check->Oxidation Sensitive? Yes (Avoid I2)

Figure 1: Strategic selection guide for synthesis pathways based on precursor availability.

Method A: Iodine-Mediated Oxidative Conversion

Precursor: 4-Alkoxybenzaldehyde Reagents: Aqueous Ammonia (


), Iodine (

) Mechanism: Oxidative Dehydrogenation
Expert Insight: The Mechanism

Unlike traditional dehydration of oximes (which requires a separate step), this protocol generates the aldimine in situ. The iodine acts as a mild oxidant, converting the aldimine into an N-iodoaldimine intermediate, which undergoes elimination to form the nitrile.[1][2] The electron-donating alkoxy group at the para position stabilizes the intermediate imine, preventing polymerization side-reactions common with electron-deficient aldehydes.

MechanismA Step1 4-Alkoxybenzaldehyde Step2 Aldimine (Intermediate) Step1->Step2 + NH3 (aq) - H2O Step3 N-Iodoaldimine Step2->Step3 + I2 - HI Step4 4-Alkoxybenzonitrile Step3->Step4 - HI (Elimination)

Figure 2: Mechanistic pathway of the Iodine-Ammonia oxidative conversion.

Detailed Protocol

Scale: 1.0 mmol (Adaptable to 50 mmol)

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (136 mg, 1.0 mmol) and THF (2 mL).

  • Ammonia Addition: Add aqueous ammonia (28-30%, 2 mL). The solution may turn slightly turbid.

  • Oxidant Addition: Add molecular Iodine (

    
    )  (280 mg, 1.1 mmol) in one portion.
    
    • Note: The solution will initially turn dark brown/black.

  • Reaction: Stir the mixture at room temperature for 45–60 minutes.

    • Visual Endpoint: The dark iodine color typically fades to a light yellow or colorless solution as the oxidant is consumed.

  • Quenching: Treat the mixture with aqueous

    
     (5% solution, 5 mL)  to destroy any unreacted iodine.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Most 4-alkoxybenzonitriles crystallize upon evaporation. If necessary, recrystallize from Hexane/EtOAc.

Performance Data (Substrate Scope)
Substrate (R-CHO)ProductTime (min)Yield (%)
4-Methoxybenzaldehyde4-Methoxybenzonitrile4096
4-Ethoxybenzaldehyde4-Ethoxybenzonitrile4594
3,4-Dimethoxybenzaldehyde3,4-Dimethoxybenzonitrile5092
4-Benzyloxybenzaldehyde4-Benzyloxybenzonitrile6091

Method B: Pd-Catalyzed Cyanation (Non-Toxic Source)

Precursor: 4-Alkoxyaryl Halide (Bromide/Iodide) Reagents: Potassium Hexacyanoferrate(II) (


), Pd Catalyst
Advantage:  Avoids free cyanide ions; high tolerance for functional groups.
Expert Insight: The "Slow Release" Principle

Using


 is superior to 

or

because the cyanide ions are tightly bound to iron. The palladium catalyst accesses the cyanide via a slow transmetallation process. This prevents catalyst poisoning (a common issue where high concentrations of free

deactivate Pd species) and drastically improves safety.
Detailed Protocol

Scale: 1.0 mmol

  • Catalyst Prep: In a dry Schlenk tube under Argon, combine:

    • 4-Bromoanisole (187 mg, 1.0 mmol)

    • 
        (211 mg, 0.5 equiv - Note: Provides 3 avail. CN groups)
      
    • 
        (106 mg, 1.0 mmol)
      
    • 
        (2.2 mg, 1 mol%)
      
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%) or N-methylimidazole (co-solvent).

  • Solvent: Add dry NMP (N-Methyl-2-pyrrolidone) (3 mL).

  • Reaction: Seal the tube and heat to 120°C for 12–16 hours.

    • Caution: Although safer than KCN, perform all heating in a fume hood.

  • Workup: Cool to room temperature. Dilute with water (10 mL) and Ethyl Acetate (10 mL).

  • Filtration: Filter the biphasic mixture through a pad of Celite to remove iron/palladium particulates.

  • Extraction: Separate layers. Extract aqueous layer with EtOAc. Wash organics with water (to remove NMP) and brine.

  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1).

Troubleshooting & Critical Parameters

Common Failure Modes
  • Method A Stalling: If the reaction stops at the N-iodoimine intermediate (dark color persists), add another 0.1 eq of Iodine and warm slightly to 35°C.

  • Method B Low Conversion: 4-Alkoxy halides are electron-rich, making oxidative addition slower. If conversion is low:

    • Switch solvent from DMF to NMP (higher boiling point/stability).

    • Increase catalyst loading to 2 mol%.

    • Ensure the reaction is strictly anaerobic (Argon sparge).

Purification of 4-Alkoxybenzonitriles

These compounds are often solids.

  • Recrystallization Solvent: Ethanol/Water (8:2) or pure Cyclohexane.

  • Impurity Check: Look for the amide peak (approx 1650

    
     in IR) which forms if hydrolysis occurs during workup.
    

References

  • Direct Transformation of Aldehydes to Nitriles: Talukdar, S., et al. "Direct transformation of aldehydes to nitriles using iodine in ammonia water."[1][2][3] Journal of Organic Chemistry, 75(4), 2010.

  • Green Cyanation Protocol: Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a new, efficient, and non-toxic cyanide source for the palladium-catalyzed cyanation of aryl halides." Chemical Communications, (12), 1388-1389, 2004.

  • Oxidative Mechanism Insights: Iida, S., & Togo, H. "Direct oxidative conversion of aldehydes and alcohols to nitriles." Synlett, 2007(03), 0407-0410.

Sources

Application Notes and Protocols for the Functionalization of 4-(Tetrahydropyran-4-yloxy)benzonitrile in Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 4-(Tetrahydropyran-4-yloxy)benzonitrile Scaffold

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful library synthesis. The 4-(tetrahydropyran-4-yloxy)benzonitrile scaffold has emerged as a privileged starting material for the generation of diverse compound libraries. Its utility stems from a combination of desirable features: the tetrahydropyran (THP) moiety often imparts improved pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the benzonitrile group serves as a versatile chemical handle for a multitude of synthetic transformations.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective functionalization of this scaffold, enabling the rapid generation of novel chemical entities for high-throughput screening and lead optimization.

The core structure presents two primary sites for chemical modification: the nitrile group and the aromatic ring. This guide will systematically explore scientifically-grounded protocols for the derivatization of each of these functionalities, with a focus on reaction robustness, functional group tolerance, and strategic considerations for library synthesis.

I. Functionalization of the Nitrile Group: A Gateway to Diverse Pharmacophores

The nitrile group of 4-(tetrahydropyran-4-yloxy)benzonitrile is a linchpin for introducing a variety of critical pharmacophores. Its transformations allow for the exploration of diverse chemical space, moving beyond simple analogues to novel compound classes.

A. Conversion to 5-Substituted-1H-tetrazoles: Bioisosteres of Carboxylic Acids

The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.[3] The most common route to 5-substituted tetrazoles from nitriles is the [3+2] cycloaddition with an azide source.

Scientific Rationale & Mechanistic Insight: This reaction proceeds via a concerted [3+2] cycloaddition mechanism. The choice of catalyst is crucial for activating the nitrile group towards nucleophilic attack by the azide ion. Lewis acids, such as zinc salts, or Brønsted acids can coordinate to the nitrile nitrogen, increasing the electrophilicity of the carbon atom and facilitating the cycloaddition.[4] The use of solid-supported catalysts or milder conditions can enhance the safety and scalability of this transformation.

Experimental Protocol: Zinc-Chloride-Catalyzed Tetrazole Formation

This protocol provides a reliable and high-yielding method for the conversion of 4-(tetrahydropyran-4-yloxy)benzonitrile to the corresponding tetrazole.

  • Materials:

    • 4-(Tetrahydropyran-4-yloxy)benzonitrile

    • Sodium azide (NaN₃)

    • Zinc chloride (ZnCl₂), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Hydrochloric acid (1 M)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and anhydrous zinc chloride (1.1 eq).

    • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a stirred solution of 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 5-(4-(tetrahydropyran-4-yloxy)phenyl)-1H-tetrazole.

Parameter Condition Rationale
Solvent Anhydrous DMFHigh boiling point allows for necessary reaction temperatures; effectively solubilizes reagents.
Catalyst Anhydrous ZnCl₂Lewis acid that activates the nitrile for cycloaddition.
Temperature 120-130 °CProvides sufficient thermal energy to overcome the activation barrier of the cycloaddition.
Work-up AcidificationProtonates the tetrazole and quenches the reaction.

Diagram: Workflow for Tetrazole Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start 4-(Tetrahydropyran-4-yloxy)benzonitrile react Add NaN3, ZnCl2 in DMF Heat to 120-130 °C start->react [3+2] Cycloaddition workup Acidic Work-up Extraction react->workup purify Column Chromatography or Recrystallization workup->purify product 5-(4-(Tetrahydropyran-4-yloxy)phenyl)-1H-tetrazole purify->product G cluster_start Ortho-Halogenated Scaffold cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination start Ortho-Bromo-4-(THP-oxy)benzonitrile suzuki Arylboronic Acid Pd Catalyst, Base start->suzuki sonogashira Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira buchwald Amine Pd Catalyst, Base start->buchwald suzuki_prod Biaryl Product suzuki->suzuki_prod sonogashira_prod Aryl-Alkyne Product sonogashira->sonogashira_prod buchwald_prod Aryl-Amine Product buchwald->buchwald_prod

Sources

Reduction of 4-(tetrahydropyran-4-yloxy)benzonitrile to benzylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Reduction of 4-(Tetrahydropyran-4-yloxy)benzonitrile to Benzylamine

Part 1: Executive Summary & Strategic Analysis

The reduction of 4-(tetrahydropyran-4-yloxy)benzonitrile (Compound 1 ) to [4-(tetrahydropyran-4-yloxy)phenyl]methanamine (Compound 2 ) is a pivotal transformation in the synthesis of various kinase inhibitors and API intermediates (e.g., analogs related to Venetoclax).

While the nitrile-to-amine reduction is a textbook transformation, the specific ether linkage at the 4-position of the tetrahydropyran (THP) ring requires careful method selection. Unlike the acid-labile tetrahydropyran-2-yl (THP) acetal protection group, the tetrahydropyran-4-yl ether is chemically robust, behaving similarly to an isopropyl ether. This stability allows for the use of strong reducing agents without facile cleavage of the ether.

Method Selection Matrix
FeatureMethod A: LiAlH₄ (LAH) Method B: H₂ / Raney Nickel Method C: Borane-THF
Scale Suitability Gram to Decagram (Lab)Kilogram (Process/Pilot)Gram Scale
Chemo-selectivity Low (Reduces esters/amides)High (Preserves esters)High (Preserves esters)
Safety Profile High Risk: Pyrophoric solid, H₂ evolution.High Risk: Pyrophoric catalyst, H₂ pressure.Mod Risk: Flammable, toxic gas.
Impurity Profile Clean (Mainly starting material)Secondary Amine (Dimer) formation possible.Boron-amine complexes require harsh quench.
Recommendation Primary Choice for Lab Scale Primary Choice for Scale-Up Alternative if LAH fails.

Part 2: Detailed Experimental Protocols

Protocol A: Lithium Aluminum Hydride Reduction (Lab Scale)

Best for: Rapid generation of material (1g – 20g) with high conversion.

1. Reagents & Equipment:

  • Substrate: 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equiv).

  • Reductant: LiAlH₄ (2.0 - 2.5 equiv, 1.0 M or 2.0 M solution in THF is preferred for safety over solid).

  • Solvent: Anhydrous THF (stabilized).

  • Equipment: 3-neck round bottom flask, N₂/Ar manifold, reflux condenser, addition funnel, ice/water bath.

2. Step-by-Step Procedure:

  • System Inertion: Flame-dry the glassware under vacuum and backfill with Nitrogen (3 cycles). Maintain a positive pressure of N₂ throughout.

  • Reductant Charge: Charge LiAlH₄ solution (2.5 equiv) into the flask. Cool to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the nitrile (1.0 equiv) in anhydrous THF (5–10 volumes). Add this solution dropwise to the LiAlH₄ suspension over 30–60 minutes.

    • Expert Note: The reaction is exothermic. Control addition rate to maintain internal temperature <10 °C.

  • Reaction Phase: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT).

    • Optional: If TLC shows incomplete conversion after 2 hours, heat to gentle reflux (66 °C) for 1–2 hours. The THP-4-ether is stable at these temperatures.

  • The "Fieser" Quench (Critical): Cool the mixture back to 0 °C. Quench carefully with the following sequence (per gram of solid LiAlH₄ used):

    • Add 1 mL Water (Very slowly! Vigorous H₂ evolution).

    • Add 1 mL 15% NaOH (aq) .

    • Add 3 mL Water .

  • Workup: Warm to RT and stir for 30 minutes until a white, granular precipitate forms (lithium aluminate salts).

  • Filtration: Filter the suspension through a Celite pad. Wash the cake thoroughly with THF or Diethyl Ether.

  • Isolation: Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo to yield the crude amine.

3. Purification:

  • The crude amine is often pure enough for the next step.

  • If purification is needed, avoid silica gel chromatography (amines streak). Use Acid-Base Extraction or recrystallization of the HCl salt (formed by adding 4M HCl in dioxane).

Protocol B: Catalytic Hydrogenation (Process Scale)

Best for: Large batches (>50g) and avoiding aluminum waste.

1. Reagents & Equipment:

  • Catalyst: Raney Nickel (approx. 20-50 wt% loading, slurry in water/methanol).

  • Additive: 7N Ammonia in Methanol (Crucial to suppress dimerization).

  • Solvent: Methanol.[1]

  • Gas: Hydrogen (H₂) cylinder or balloon (depending on pressure requirements).

  • Equipment: Parr Shaker or High-Pressure Autoclave.

2. Step-by-Step Procedure:

  • Catalyst Prep: Wash the Raney Nickel (pyrophoric!) three times with Methanol to remove water. Do not let it dry out.

  • Loading: In the autoclave, charge the Nitrile, Methanol (10 volumes), and the washed Raney Nickel.

  • Ammonia Addition: Add 7N NH₃ in MeOH (approx. 2–5 equiv of NH₃).

    • Mechanistic Insight: The primary amine product can react with the intermediate imine to form a secondary amine (dimer). Ammonia saturates the system, shifting the equilibrium back toward the primary amine (See Diagram 1).

  • Hydrogenation: Seal the reactor. Purge with N₂ (3x) and then H₂ (3x).

  • Reaction: Pressurize to 50–100 psi (3–7 bar) H₂. Stir vigorously at RT or mild heat (40 °C).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–12 hours.

  • Workup:

    • Safety: Purge reactor with N₂.[2] Filter the catalyst carefully over Celite (keep wet to prevent fire).

    • Concentrate the filtrate to remove ammonia and methanol.

Part 3: Mechanistic Visualization

Diagram 1: Competitive Pathways in Nitrile Reduction This diagram illustrates why Ammonia is required in Protocol B.

NitrileReduction Nitrile Nitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine +2H PrimaryAmine Primary Amine (R-CH2-NH2) Imine->PrimaryAmine +2H (Desired Route) Aminal Aminal Intermediate PrimaryAmine->Aminal + Imine (Coupling) SecondaryAmine Secondary Amine (R-CH2-NH-CH2-R) Aminal->SecondaryAmine - NH3, +2H (Undesired Dimer) Ammonia Excess NH3 Ammonia->Aminal Inhibits Coupling

Caption: Path A (Green) is the desired reduction. Path B (Red) shows dimerization, which is suppressed by adding excess Ammonia.

Part 4: Analytical Quality Control

Expected 1H NMR Data (DMSO-d6 or CDCl3):

PositionProton TypeMultiplicityApprox. Shift (ppm)Diagnostic Note
Ar-H Aromatic (AA'BB')Doublets7.20 (d), 6.90 (d)Ortho-coupling pattern typical of p-substituted benzenes.
Benzylic Ar-CH₂ -NH₂Singlet3.70 – 3.80Shifts upfield significantly from the nitrile precursor.
Ether CH Ar-O-CH <Multiplet (Septet-like)4.40 – 4.50The methine proton of the THP ring.
THP Ring -CH₂-O-CH₂-Multiplet3.80 – 3.95Protons adjacent to the ether oxygen in the ring.
THP Ring -CH₂-CH₂-Multiplets1.60 – 2.00Remaining ring methylene protons.
Amine -NH₂Broad Singlet1.5 – 2.0Exchangeable with D₂O.

Part 5: References

  • Reduction of Nitriles to Amines (General Review):

    • Source: Chemistry Steps.[1][3][4][5] "Nitrile Reduction Mechanism with LiAlH4."

    • URL:[Link]

  • Raney Nickel Reduction Protocol:

    • Source: ChemGuide. "Reducing Nitriles to Primary Amines."

    • URL:[Link]

  • Tetrahydropyran-4-yloxy Stability (Analogous Chemistry):

    • Source: Organic Chemistry Portal. "Synthesis of Tetrahydropyrans." (Context on THP ether stability vs acetals).

    • URL:[Link]

  • Process Chemistry of Benzylamine Synthesis:

    • Source: ACS Sustainable Chemistry & Engineering.[6] "Electrohydrogenation of Benzonitrile into Benzylamine." (Comparison of catalytic methods).

    • URL:[Link]

Sources

Hydrolysis of 4-(tetrahydropyran-4-yloxy)benzonitrile to carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemo-selective Hydrolysis of 4-(tetrahydropyran-4-yloxy)benzonitrile to 4-(tetrahydropyran-4-yloxy)benzoic acid

Abstract & Strategic Overview

This application note details the chemo-selective hydrolysis of 4-(tetrahydropyran-4-yloxy)benzonitrile to its corresponding carboxylic acid. This transformation is a critical step in the synthesis of Bcl-2 inhibitors (e.g., Venetoclax analogs) and glucokinase activators.

The core challenge in this protocol is chemo-selectivity . The substrate contains two key functional groups:[1]

  • Nitrile (-CN): Requires vigorous conditions (acidic or basic reflux) to hydrolyze to the acid.[2][3]

  • Tetrahydropyran-4-yl Ether: Unlike the acid-labile 2-tetrahydropyranyl (THP) acetal protecting group, the 4-tetrahydropyranyl moiety is a secondary ether. While robust, it can degrade under harsh acidic conditions at high temperatures.

Directive: To ensure maximum yield and structural integrity of the ether linkage, this protocol utilizes a base-mediated (alkaline) hydrolysis . This pathway avoids the thermodynamic stress of acidic cleavage, serving as a self-validating mechanism where the ether remains inert to the hydroxide nucleophile.

Chemical Context & Mechanism[1][3][4][5][6][7][8][9][10]

Structural Analysis

The distinction between the 2-THP and 4-THP positions is vital for experimental design:

  • 2-THP (Acetal): Highly acid-sensitive; hydrolyzes in mild acid.

  • 4-THP (Ether): The target molecule. Stable to base; stable to mild acid; susceptible to strong Lewis acids or HBr/HI.

Reaction Pathway

The hydrolysis proceeds through a stepwise nucleophilic addition-elimination mechanism. The nitrile is first hydrated to the primary amide, which is significantly more resistant to hydrolysis than the nitrile itself. Consequently, "stalling" at the amide stage is the most common failure mode, requiring sustained heat and excess base to drive the reaction to the carboxylate.

ReactionPathway cluster_0 Alkaline Phase (Reflux) Substrate Nitrile Substrate (R-CN) Intermediate1 Imidate Species (R-C(OH)=NH) Substrate->Intermediate1 OH- / H2O Nucleophilic Attack Amide Primary Amide (R-CONH2) Intermediate1->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO- Na+) Amide->Carboxylate OH- / u0394 (Rate Limiting) Product Carboxylic Acid (R-COOH) Carboxylate->Product H3O+ Acidic Workup

Figure 1: Mechanistic pathway of alkaline nitrile hydrolysis. The transition from Amide to Carboxylate is the rate-limiting step requiring thermal activation.

Experimental Protocol

Materials & Reagents
ReagentRoleConc./PurityMolar Eq.[2][4][5]
Substrate Starting Material>98%1.0
Sodium Hydroxide (NaOH) Reagent4.0 M (aq)5.0 - 8.0
Ethanol (EtOH) Co-solventAbsoluteN/A (0.5 M conc.)
Hydrochloric Acid (HCl) Workup2.0 MAs needed to pH 3-4
Step-by-Step Methodology

Phase 1: Reaction Setup

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 eq) in Ethanol.

    • Insight: Use a concentration of ~0.5 M relative to the substrate. If the substrate is not fully soluble at RT, it will dissolve upon heating.

  • Base Addition: Add 4.0 M aqueous NaOH (5.0 eq) to the solution.

    • Why: A large excess of base is required to push the equilibrium from the amide to the carboxylate and to prevent the evolution of HCN (ammonia is evolved instead).

  • Reflux: Attach a water-cooled condenser. Heat the mixture to reflux (approx. 85°C external bath temperature).

    • Critical Control Point: Stirring must be vigorous to ensure phase mixing if the substrate oils out initially.

Phase 2: Reaction Monitoring (PAT) 4. Timepoint 1 (2 hours): Sample 50 µL, quench in dilute HCl/MeCN, and analyze via HPLC or TLC (50% EtOAc/Hexane).

  • Target: Disappearance of Nitrile (
    
    
    ).
  • Watch for: Appearance of Amide intermediate (
    
    
    , often more polar than nitrile) vs. Acid product (Baseline/Streak).
  • Completion: Continue reflux until the Amide intermediate is <2% by HPLC area. This typically takes 6–12 hours .

Phase 3: Workup & Isolation 6. Concentration: Cool the reaction to room temperature. Remove the bulk of the Ethanol under reduced pressure (Rotavap) to leave an aqueous slurry. 7. Filtration (Clarification): If any insoluble solids remain (unreacted impurities), filter through a Celite pad. 8. Acidification: Cool the aqueous filtrate to 0–5°C in an ice bath. 9. Precipitation: Slowly add 2.0 M HCl dropwise with stirring.

  • Endpoint: Adjust pH to 3.0 – 4.0 .
  • Caution: Do not drop pH < 1.0. While the 4-THP ether is stable, high local concentrations of strong acid during precipitation can induce minor degradation.
  • Isolation: The product, 4-(tetrahydropyran-4-yloxy)benzoic acid, will precipitate as a white solid. Filter via vacuum filtration.[2]
  • Purification: Wash the cake with cold water (3x) to remove excess salts. Dry in a vacuum oven at 45°C.

Process Workflow Diagram

Workflow Start Start: Dissolve Nitrile in EtOH AddBase Add 5.0 eq NaOH (aq) Reflux 85°C Start->AddBase Check HPLC Check: Amide < 2%? AddBase->Check Continue Continue Reflux (+2 hrs) Check->Continue No Evap Remove EtOH (Rotavap) Check->Evap Yes Continue->Check Acidify Cool to 0°C Acidify to pH 3-4 Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Dry Dry (Vac Oven 45°C) Final Product Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target carboxylic acid.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls at Amide Insufficient temperature or base concentration.Increase NaOH concentration to 6M or switch solvent to Ethylene Glycol/Water (allows higher T > 100°C).
Low Yield / Oiling Out Product is slightly soluble in water at pH 3.Saturate the aqueous phase with NaCl (salting out) before extraction with EtOAc if precipitation is poor.
Ether Cleavage (Trace) Acidification was too aggressive.Ensure internal temperature is <5°C during acidification. Use Acetic Acid instead of HCl for milder pH control.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for nitrile hydrolysis).
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd Ed.[6] John Wiley & Sons, 1999 .[6] Link (Distinction between acetal and ether stability in THP systems).

  • Souers, A. J., et al. "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 2013 , 19, 202–208. Link (Context for 4-THP ether derivatives in drug discovery).

  • Common Organic Chemistry. "Nitrile to Carboxylic Acid (Basic Hydrolysis)." Link (Mechanism verification).

  • BenchChem. "Stability and degradation of Tetrahydro-4H-pyran-4-one derivatives." Link (General stability data for pyran-4-yl systems).

Sources

Troubleshooting & Optimization

Improving yield of Mitsunobu coupling for tetrahydropyran ethers

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers encountering difficulties with Mitsunobu couplings, specifically focused on the challenging synthesis of tetrahydropyran (THP) ethers . This includes both the intramolecular cyclization to form THP rings and intermolecular coupling involving THP moieties.

Status: Online | Tier: Level 3 (Senior Application Scientist)

Introduction: The "THP Paradox" in Mitsunobu Chemistry

User Context: You are likely attempting one of two difficult workflows:

  • Intramolecular Cyclization: Converting a 1,5-diol into a tetrahydropyran (THP) ring.

  • Intermolecular Etherification: Coupling a secondary alcohol with a THP-containing alcohol.

The Core Problem: Standard Mitsunobu conditions (DEAD/PPh3) rely on the nucleophile having a pKa < 11 (e.g., phenols, carboxylic acids).[1] However, forming a THP ether often requires an aliphatic alcohol to act as the nucleophile (pKa ~16–18). Under standard conditions, the betaine intermediate is not basic enough to deprotonate the alcohol, leading to zero conversion or side reactions (hydrazine alkylation).

This guide provides the protocols to overcome this pKa barrier.

Module 1: Critical Protocols & Reagent Selection

Standard vs. High-pKa Protocols

Do not use standard DEAD/PPh3 for aliphatic ether synthesis. Use the Enhanced Basicity Protocol .

ComponentStandard Protocol (Avoid for Ethers)High-pKa Protocol (Recommended) Tsunoda Protocol (Alternative)
Azo Reagent DEAD or DIADADDP (1,1'-(azodicarbonyl)dipiperidine)N/A
Phosphine PPh3 (Triphenylphosphine)PBu3 (Tributylphosphine)CMBP (Cyanomethylenetributylphosphorane)
pKa Limit < 11 (Phenols/Acids)~ 13–15 (Alcohols)> 15 (Alcohols/Amides)
Solvent THFBenzene or Toluene (requires heat)Toluene or THF
Temp 0°C to RT0°C to RT (often requires 60°C)RT to 110°C
Senior Scientist Note on Causality:
  • Why ADDP? The piperidine moiety makes the resulting betaine intermediate significantly more basic than the DEAD-derived betaine. This allows it to deprotonate the hydroxyl group of your starting material, which is the rate-determining step in ether formation.

  • Why PBu3? Tributylphosphine is more nucleophilic than PPh3, accelerating the formation of the betaine and the subsequent activation of the alcohol.

Module 2: Interactive Troubleshooting (Q&A)

Ticket #001: "I am seeing full conversion of the azo reagent to the hydrazine byproduct, but my starting material remains unreacted."

Diagnosis: Protonation Failure. The betaine formed by the azo reagent and phosphine is collapsing because it cannot deprotonate your nucleophile (the alcohol). Instead, it is likely abstracting a proton from trace moisture or undergoing internal decomposition.

Solution:

  • Switch Reagents: Immediately transition to the ADDP/PBu3 system.

  • Strict Drying: The Mitsunobu reaction is intolerant of water.

    • Azeotrope your starting material with benzene or toluene x3.

    • Use freshly distilled THF (Na/Benzophenone) or Toluene.

  • Order of Addition:

    • Standard: Alcohol + Nucleophile + PBu3

      
       Add ADDP.
      
    • Modified (for difficult ethers): Pre-form the betaine (ADDP + PBu3) at 0°C, stir for 10 mins, then add the alcohol/nucleophile mixture slowly. This ensures maximum concentration of the active dehydrating species.

Ticket #002: "I am trying to cyclize a 1,5-diol to a THP ring, but I'm getting the THF (5-membered) ring or oligomers."

Diagnosis: Baldwin's Rules & Entropy. According to Baldwin's rules, 5-exo-tet (forming THF) is kinetically favored over 6-endo-tet (forming THP). If your substrate has a 1,4-diol impurity or if the geometry allows, the 5-membered ring will dominate.

Solution:

  • Bias the Thermodynamics: 6-endo-tet cyclizations often require higher temperatures to overcome the activation energy barrier. Run the reaction in Toluene at reflux using CMBP (Tsunoda reagent).

  • High Dilution: To prevent intermolecular oligomerization (polymerization of the diol), run the reaction at 0.005 M to 0.01 M concentration.

  • Substrate Engineering: If possible, introduce a bulky protecting group or a gem-dimethyl group (Thorpe-Ingold effect) on the carbon chain to pre-organize the conformation for 6-membered ring closure.

Ticket #003: "The reaction works, but I cannot separate the Triphenylphosphine Oxide (TPPO) from my THP ether."

Diagnosis: Co-elution. TPPO is notoriously difficult to remove from polar ethers like THP derivatives.

Solution:

  • Precipitation: Triturate the crude residue with cold Hexanes/Ether (9:1) . TPPO precipitates; your ether likely stays in solution.

  • Reagent Swap: Use DIPEA-based betaines or CMBP .

    • CMBP Advantage:[2][3] The byproduct is acetonitrile (volatile) and tributylphosphine oxide (water-soluble/easier to wash out than TPPO).

  • Chromatography Trick: Load your column with a layer of Oxalyl Chloride-treated silica at the top. It complexes with TPPO, retarding its elution.

Module 3: Visualizing the Pathway

Figure 1: Mechanistic Flow & Failure Points

This diagram illustrates the critical "fork in the road" where standard reagents fail for ether synthesis.

Mitsunobu_Mechanism Start Reagents: Azo (DEAD/ADDP) + Phosphine (PPh3/PBu3) Betaine Betaine Intermediate (Reactive Species) Start->Betaine Formation Protonation Nucleophile Protonation (CRITICAL STEP) Betaine->Protonation Basicity Check Success_Path Oxyphosphonium Ion (Activated Alcohol) Protonation->Success_Path If pKa(Nuc) < pKa(Betaine) (Use ADDP for Alcohols) Fail_Path Side Reaction: Hydrazine Alkylation Protonation->Fail_Path If pKa(Nuc) > pKa(Betaine) (Standard DEAD fails here) SN2 SN2 Attack (Inversion of Config) Success_Path->SN2 Alcohol Activation Product THP Ether Product + Phosphine Oxide SN2->Product Cyclization/Coupling

Caption: The critical dependency of the Mitsunobu reaction on the pKa match between the nucleophile and the betaine intermediate. For THP ethers, ADDP is required to pass the "Protonation" checkpoint.

Figure 2: Troubleshooting Logic Tree

Troubleshooting_Tree Issue Problem: Low Yield of THP Ether Check1 Is the Starting Material Consumed? Issue->Check1 Yes Yes Check1->Yes Analysis No No Check1->No Analysis Check_Prod Check Product Identity Yes->Check_Prod Check_Reagent Check Hydrazine Byproduct No->Check_Reagent Side_Prod Side Product: N-Alkylated Hydrazine? Check_Prod->Side_Prod No_Rxn Reagents Unreacted? Check_Reagent->No_Rxn Sol1 Nucleophile not acidic enough. Switch to ADDP/PBu3 or CMBP. Side_Prod->Sol1 Confirmed Sol2 Steric Hindrance. Use Toluene @ 80°C + CMBP. No_Rxn->Sol2 Sterics Sol3 Moisture Contamination. Dry Solvents (Karl Fischer <50ppm). No_Rxn->Sol3 Wet

Caption: Diagnostic logic for isolating failure modes in etherification reactions.

Module 4: Experimental Protocols

Protocol A: Intramolecular Cyclization (1,5-Diol to THP)

Targeting the difficult 6-endo-tet closure.

  • Preparation: Dissolve the 1,5-diol (1.0 equiv) in anhydrous Toluene (0.01 M concentration—Critical for cyclization ).

  • Reagents: Add CMBP (Cyanomethylenetributylphosphorane) (1.5 equiv) in a single portion.

    • Note: CMBP is preferred here over ADDP because it is thermally stable at reflux.

  • Reaction: Heat the mixture to 110°C (Reflux) under Argon for 12–24 hours.

  • Workup: Cool to RT. Concentrate directly. The byproduct is acetonitrile (evaporates) and tributylphosphine oxide.

  • Purification: Flash chromatography (Ether/Petroleum Ether).

Protocol B: Intermolecular Coupling (Alcohol + THP-Alcohol)

Targeting the difficult ether bond formation.

  • Preparation: Dissolve the THP-alcohol (Nucleophile, 1.0 equiv) and the secondary alcohol (Electrophile, 1.0 equiv) in anhydrous Benzene or Toluene.

  • Reagents: Add PBu3 (1.5 equiv). Cool to 0°C.[4][5][6]

  • Addition: Add ADDP (1.5 equiv) solid in portions or as a slurry in toluene.

  • Reaction: Allow to warm to RT. If no reaction after 4h, heat to 60°C.

  • Workup: Filter off the precipitated ADDP-hydrazine byproduct (a key advantage of ADDP). Concentrate filtrate.[1][4]

References

  • Swamy, K. C. K., et al. (2009).[7] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Tsunoda, T., et al. (1994).[2] "Novel Reactivity of Stabilized Methylenetributylphosphorane: A New Mitsunobu Reagent." Tetrahedron Letters, 35(28), 5081–5082.[2] Link

  • Tsunoda, T., Yamamiya, Y., & Ito, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530. Link

  • Dandapani, S., & Curran, D. P. (2004). "Separation-Friendly Mitsunobu Reactions: A Microreview." Chemistry – A European Journal, 10(13), 3130–3138. Link

  • Fletcher, S. (2015). "The Mitsunobu Reaction in the 21st Century." Organic Chemistry Frontiers, 2, 739-752. Link

Sources

Technical Support Center: Purification of 4-(tetrahydropyran-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removal of Triphenylphosphine Oxide (TPPO) from Mitsunobu Reaction Mixtures Ticket ID: CHEM-SUP-884507 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Problem Context

You are likely synthesizing 4-(tetrahydropyran-4-yloxy)benzonitrile via a Mitsunobu reaction between 4-hydroxybenzonitrile and tetrahydropyran-4-ol. The persistent contaminant, Triphenylphosphine oxide (TPPO) , is a stoichiometric byproduct that complicates purification due to its high crystallizability and moderate polarity, which often overlaps with ether-linked benzonitriles.

This guide provides a tiered troubleshooting approach, moving from chemical complexation (high specificity) to chromatographic resolution.

Target Molecule Profile:

  • Compound: 4-(tetrahydropyran-4-yloxy)benzonitrile[1][2]

  • Functional Groups: Nitrile (Lewis basic), Ether (Stable), THP Ring (Acid sensitive at low pH).

  • Solubility Prediction: Soluble in DCM, EtOAc, Acetone. Moderate solubility in Ethanol. Insoluble in Hexanes/Water.

Decision Matrix (Triage)

Before selecting a protocol, consult the decision tree below to match the method to your scale and purity requirements.

TPPORemoval Start Start: Crude Reaction Mixture (Contains Target + TPPO) ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale ZnCl2 Method A: ZnCl2 Complexation (High Specificity) SmallScale->ZnCl2 If co-eluting Chromatography Method C: Chromatography (Silica Plug/Gradient) SmallScale->Chromatography Fastest SolubilityCheck Is Target Soluble in Ethanol or Toluene? LargeScale->SolubilityCheck SolubilityCheck->ZnCl2 Yes (Ethanol) MgCl2 Method B: MgCl2 Complexation (Scalable/Cheap) SolubilityCheck->MgCl2 Yes (Toluene/EtOAc) SolubilityCheck->Chromatography No (Solubility Issues)

Figure 1: Decision matrix for selecting the optimal TPPO removal strategy based on scale and solubility.

Technical Protocols

Method A: The Zinc Chloride (ZnCl₂) Complexation (Recommended)

Mechanism: ZnCl₂ forms a coordinate covalent bond with the phosphoryl oxygen of TPPO, creating a bulky complex [Zn(TPPO)₂Cl₂] that precipitates out of polar organic solvents. Suitability: Ideal for your target. The nitrile group on your molecule is a much weaker Lewis base than the phosphoryl oxygen, minimizing product loss to the precipitate.

Reagents:

  • Anhydrous ZnCl₂ (1.8 - 2.0 equivalents relative to PPh₃ used).

  • Solvent: Absolute Ethanol (preferred) or Ethanol/EtOAc mix.

Protocol:

  • Concentration: Evaporate the reaction solvent (often THF or Toluene) completely.

  • Dissolution: Dissolve the crude residue in minimal warm Ethanol (approx. 5 mL per gram of crude).

    • Checkpoint: Ensure 4-(tetrahydropyran-4-yloxy)benzonitrile is fully dissolved. If not, add small amounts of EtOAc.

  • Complexation: Add ZnCl₂ (dissolved in minimal Ethanol) dropwise to the stirring crude solution.

  • Precipitation: Stir vigorously at room temperature for 2 hours. A thick white precipitate (TPPO-Zn complex) will form.

  • Filtration: Filter the suspension through a sintered glass funnel or Celite pad. Wash the solid cake with a small amount of cold Ethanol.[3]

  • Workup: Concentrate the filtrate. Partition the residue between EtOAc and Water (to remove excess ZnCl₂). Dry organic layer (MgSO₄) and concentrate.

Troubleshooting:

  • Issue: "I lost my product in the precipitate."

    • Root Cause: The nitrile group may have coordinated to the Zinc if the concentration was too high.

    • Fix: Wash the filter cake with warm EtOAc. The TPPO complex remains insoluble, but the nitrile-target will redissolve.

Method B: The Magnesium Chloride (MgCl₂) Protocol

Mechanism: Similar to ZnCl₂, but utilizes MgCl₂.[4] This method often requires mechanical agitation (wet milling) to be effective but is cheaper and less toxic.

Protocol:

  • Suspend crude mixture in Toluene or Isopropyl Acetate (IPAc).

  • Add MgCl₂ (2.0 equiv).

  • Critical Step: Heat to reflux (approx. 80°C) for 2 hours or use high-shear stirring. The heat helps break the crystal lattice of MgCl₂ to allow TPPO coordination.

  • Cool to room temperature and filter.

Method C: Chromatographic Optimization

If chemical removal is insufficient, use these parameters for silica gel chromatography.

Challenge: TPPO "tails" significantly on silica, often contaminating the mid-polarity region where your benzonitrile ether elutes.

Optimized Conditions:

  • Stationary Phase: Silica Gel (40-63 µm).

  • Eluent System: Hexanes:Ethyl Acetate (Gradient 90:10 to 60:40).

  • Loading: Solid Load is mandatory. Dissolve crude in DCM, add silica, evaporate to dryness, and load the powder. Liquid loading in DCM causes TPPO to streak immediately.

  • Additive: Do not use acid (e.g., Acetic Acid) as it may cleave the THP ether.

Comparative Data Analysis

FeatureZnCl₂ ComplexationMgCl₂ ComplexationChromatography
TPPO Removal Efficiency High (>95%)Moderate (80-90%)High (Separation dependent)
Product Recovery High (90%+)High (90%+)Moderate (Loss to mixed fractions)
Scalability Excellent (Kg scale)Excellent (Kg scale)Poor (Solvent intensive)
Cost ModerateLowHigh (Silica/Solvent)
Risk to Target Low (Nitrile coordination)Very LowLow

Frequently Asked Questions (FAQs)

Q: Can I use Hexane precipitation instead of ZnCl₂? A: You can try, but it is rarely efficient for this specific target. While TPPO is insoluble in Hexane, 4-(tetrahydropyran-4-yloxy)benzonitrile likely has limited solubility in pure Hexane as well, leading to co-precipitation (an oily gum). If you attempt this, use a mixture of Ether:Hexane (1:3) .

Q: Will the ZnCl₂ hydrolyze my nitrile or THP ether? A: No. ZnCl₂ is a mild Lewis acid. Under anhydrous conditions (Ethanol/EtOAc), the nitrile is stable. The THP ether is an acetal, sensitive to aqueous acid, but stable to Lewis acids in the absence of water. Ensure your Ethanol is anhydrous.

Q: My NMR shows a small amount of TPPO remaining after ZnCl₂ treatment. What now? A: This is common (95-98% removal). The remaining trace TPPO is now low enough that a quick, short silica plug filtration will easily separate it from your product.

Visual Workflow: ZnCl₂ Protocol

ZnCl2Workflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in Abs. EtOH Crude->Dissolve AddZn Add ZnCl2 (1.8 equiv) Dissolve->AddZn Stir Stir 2h (Precipitate Forms) AddZn->Stir Filter Filter Solid (Remove TPPO-Zn) Stir->Filter Filtrate Filtrate (Contains Product) Filter->Filtrate Liquid Partition Partition EtOAc / Water Filtrate->Partition Final Pure Target Partition->Final

Figure 2: Step-by-step workflow for the Zinc Chloride complexation method.

References

  • Bates, D. et al. (2017). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." The Journal of Organic Chemistry.

  • Moschetta, E. G. et al. (2024).[5] "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2 and Wet Milling." Organic Process Research & Development.

  • Lipshutz, B. H. et al. (2001).[6] "Efficient Scavenging of PPh3 and Ph3P=O with High Loading Merrifield Resin." Organic Letters.

Sources

Technical Support Center: Troubleshooting Tetrahydropyran-4-ol Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the challenges of functionalizing secondary alcohols. The O-alkylation of tetrahydropyran-4-ol (THP-4-ol) via the classic Williamson ether synthesis is notoriously plagued by elimination side products.

This guide is engineered to help you troubleshoot these issues by analyzing the mechanistic causality behind the E2/SN2 competition and providing self-validating, field-proven protocols to maximize your ether yields.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does my alkylation of tetrahydropyran-4-ol yield predominantly alkene side products instead of the target ether? A: The root cause lies in the kinetic competition between the bimolecular nucleophilic substitution (SN2) and elimination (E2) pathways[1]. Tetrahydropyran-4-ol is a secondary alcohol. When you deprotonate it with a strong base (such as NaH or KHMDS), the resulting alkoxide is not only a nucleophile but also a bulky, highly basic species. When this bulky alkoxide encounters an alkyl halide—especially a secondary or sterically hindered primary halide—the steric bulk of the THP ring physically hinders the 180° backside attack required for SN2. Consequently, the alkoxide acts as a base, abstracting an accessible


-proton from the alkylating agent to form an alkene[2].

G Alkoxide THP-4-ol Alkoxide (Bulky Base) SN2 SN2 Pathway Target Ether Alkoxide->SN2 Backside Attack (Low Temp) E2 E2 Pathway Alkene Side Product Alkoxide->E2 β-Proton Abstraction (Steric Hindrance) Electrophile Alkyl Halide (R-X) Electrophile->SN2 Electrophile->E2

Caption: Kinetic competition between SN2 substitution and E2 elimination in THP-4-ol alkylation.

Q2: How can I manipulate the electrophile to kinetically favor the SN2 pathway? A: You must lower the activation energy of the SN2 transition state so the reaction can proceed at temperatures where the E2 pathway is kinetically frozen. This is achieved by upgrading the leaving group. Switching from alkyl bromides or chlorides to alkyl iodides or, optimally, alkyl trifluoromethanesulfonates (triflates) dramatically increases the electrophilicity of the target carbon. Triflates allow the SN2 reaction to occur at -78 °C, effectively shutting down the higher-energy E2 elimination pathway[3].

Q3: Are there alternative conditions that completely avoid the basic alkoxide intermediate? A: Yes. If adjusting the electrophile is not viable, you must change the mechanistic trajectory of the nucleophile. The Purdie alkylation method utilizes Silver(I) oxide (Ag₂O) instead of a traditional base. Ag₂O acts as a halophilic Lewis acid, coordinating to the halide and weakening the C–X bond. This sufficiently activates the electrophile so that the neutral THP-4-ol can attack via SN2, entirely bypassing the formation of a strongly basic alkoxide and thus neutralizing the E2 threat.

G Ag2O Silver(I) Oxide (Ag2O) Complex Ag···X-R Complex (Activated Electrophile) Ag2O->Complex Halide Coordination RX Alkyl Halide RX->Complex Product THP-4-yl Ether + AgX↓ Complex->Product SN2 Attack (No Strong Base) THP Neutral THP-4-ol THP->Product

Caption: Silver(I) oxide-mediated SN2 pathway minimizing basic alkoxide formation.

Part 2: Quantitative Reaction Profiling

To illustrate the causality of reagent selection, the following table summarizes the quantitative shift in product distribution based on the choice of electrophile, base, and temperature.

ElectrophileBase / CatalystSolventTemp (°C)SN2 (Ether) YieldE2 (Alkene) YieldMechanistic Driver
Isopropyl BromideNaHTHF25~15%~85%Strong base + steric hindrance heavily favors E2
Isopropyl IodideNaHDMF0~35%~60%Better leaving group and polar aprotic solvent slightly improve SN2
Isopropyl Triflate2,6-LutidineDCM-78>80%<5%Exceptional leaving group allows kinetically freezing the E2 pathway
Ethyl BromideAg₂ODCM25>90%<2%Halide activation entirely circumvents basic alkoxide formation

Part 3: Self-Validating Experimental Protocols

The following methodologies are engineered to suppress elimination. Each protocol includes an intrinsic self-validation step to ensure the reaction is proceeding along the correct mechanistic trajectory.

Protocol A: Low-Temperature Alkylation via Alkyl Triflates

Best for: Secondary alkylations where E2 elimination is highly probable.

  • Electrophile Preparation: Freshly prepare the alkyl triflate from the corresponding alcohol using triflic anhydride (Tf₂O) and pyridine in anhydrous dichloromethane (DCM) at -78 °C.

  • Nucleophile Activation: In a separate flame-dried flask under argon, dissolve tetrahydropyran-4-ol (1.0 equiv) in anhydrous DCM. Add a non-nucleophilic, mild base such as 2,6-lutidine (1.2 equiv) to scavenge forming triflic acid without acting as an E2 promoter.

  • Alkylation: Cool the THP-4-ol solution to -78 °C. Introduce the freshly prepared alkyl triflate (1.1 equiv) dropwise over 15 minutes to prevent localized thermal spikes.

  • Incubation: Stir at -78 °C for 2 hours, then slowly allow the reaction to warm to 0 °C.

  • Self-Validating System: Monitor the reaction via Thin Layer Chromatography (TLC) using a KMnO₄ stain. The steady disappearance of the THP-4-ol spot without the appearance of a highly non-polar, UV-active alkene spot at the solvent front confirms that the reaction is locked into the SN2 trajectory.

Protocol B: Silver(I) Oxide-Mediated Alkylation (Purdie Conditions)

Best for: Primary and secondary halides where strong bases must be avoided.

  • Substrate Mixing: Dissolve tetrahydropyran-4-ol (1.0 equiv) and the target alkyl iodide or bromide (1.5 equiv) in anhydrous DCM or DMF (depending on substrate solubility).

  • Catalyst Addition: Add freshly activated Silver(I) oxide powder (Ag₂O, 1.5 equiv) in a single portion. Note: Ag₂O must be stored in the dark to prevent photolytic degradation.

  • Reaction: Wrap the reaction flask in aluminum foil to exclude light. Stir vigorously at room temperature for 12–24 hours. The vigorous stirring is critical as this is a heterogeneous surface reaction.

  • Self-Validating System: The physical state of the reaction mixture acts as a real-time internal indicator. The initial suspension of black Ag₂O powder will progressively convert into a dense, pale yellow (AgI) or gray (AgBr) precipitate. This visual phase change guarantees that halide abstraction is occurring and etherification is proceeding successfully.

References

  • The Williamson Ether Synthesis Master Organic Chemistry[Link]

  • Williamson Ether Synthesis ChemTalk[Link]

  • Williamson ether synthesis Wikipedia [Link]

Sources

Technical Support Center: Troubleshooting SNAr Reactions of 4-Fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket Type: High-Level Optimization Assigned Specialist: Senior Application Scientist

Introduction: The "Deceptively Simple" Substrate

You are likely here because your nucleophilic aromatic substitution (SNAr) on 4-fluorobenzonitrile (4-FBN) has stalled, yielded impurities, or failed to initiate.

While 4-FBN appears to be an ideal substrate—possessing a highly electronegative leaving group (Fluorine) and a strong electron-withdrawing group (Nitrile) in the para position—it is prone to specific failure modes that differ from chloro- or bromo-analogs. This guide moves beyond basic textbook theory to address the hydrodynamic, thermodynamic, and kinetic bottlenecks specific to this scaffold.

Phase 1: Diagnostic Workflow (The Triage)

Before altering conditions, determine how the reaction is failing. Use this logic gate to classify your issue.

TroubleshootingTree Start START: Characterize the Failure CheckSM Is Starting Material (4-FBN) Consumed? Start->CheckSM Stalled Reaction Stalled/Slow CheckSM->Stalled No (SM Present) NewSpots New Impurity Spots Formed CheckSM->NewSpots Yes (SM Gone, Low Yield) Temp Check Temperature & Solubility Stalled->Temp NucStrength Nucleophile Deactivated? (H-Bonding/Protic Solvent) Temp->NucStrength Hydrolysis Check for Amide/Acid (CN Hydrolysis) NewSpots->Hydrolysis SolventAttack Check for Solvent Adducts (e.g., Me2N-Ar from DMF) NewSpots->SolventAttack

Figure 1: Diagnostic logic tree for isolating SNAr failure modes.

Phase 2: Core Troubleshooting (Q&A)

Category A: Kinetic Stalling (Low Conversion)

Q: "I am using 4-fluorobenzonitrile, but the reaction is significantly slower than the 4-chloro analog. Shouldn't Fluorine be faster?"

A: Yes, Fluorine should be faster, but only if the nucleophilic addition is the rate-determining step (RDS).

  • The Science: In SNAr, the reaction proceeds via an anionic Meisenheimer Complex .[1] Fluorine is the superior leaving group because its high electronegativity inductively stabilizes this intermediate, lowering the activation energy for the addition step. The C-F bond strength is irrelevant because bond breaking occurs after the RDS.

  • The Fix: If 4-FBN is slower than 4-ClBN, your reaction conditions are likely shifting the RDS or masking the nucleophile.

    • Solvent Check: Are you using a protic solvent (MeOH, EtOH)? These form hydrogen bonds with the nucleophile, creating a "solvent cage" that increases the energy required for attack. Switch to Polar Aprotic solvents (DMSO, DMF, NMP, or MeCN).

    • Cation Trapping: If using an inorganic base (e.g., K2CO3) in organic solvent, the nucleophile (e.g., Phenoxide) may be tightly ion-paired with Potassium. Add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to sequester the cation and create a "naked," highly reactive anion.

Q: "The reaction starts well but stalls at ~50% conversion. Adding more nucleophile doesn't help."

A: This suggests product inhibition or a thermodynamic equilibrium issue (common with amine nucleophiles).

  • The Cause: The product (an aniline derivative) might be less soluble than the starting material, precipitating out and coating the base/reagents. Alternatively, the generated leaving group (Fluoride) can act as a base, creating HF or bifluoride (HF2-) species that buffer the reaction pH.

  • The Fix:

    • Scavenge Fluoride: Add a silyl source (like TMS-Cl) or a calcium salt (CaCl2) to precipitate fluoride as CaF2 (driving the equilibrium).

    • Base Switch: Switch to a non-nucleophilic organic base like DBU or BEMP if solubility is the culprit.

Category B: Impurity Profiling (Side Reactions)

Q: "I see the starting material disappear, but the major product has the wrong mass (+18 or +19)."

A: You are likely hydrolyzing the nitrile group.

  • The Mechanism: The cyano group (-CN) is also electron-withdrawing and susceptible to nucleophilic attack.[2] Under basic conditions with trace water, the nitrile hydrolyzes to a primary amide (+18 mass) or carboxylic acid.

  • The Fix:

    • Strictly Anhydrous: Dry solvents over molecular sieves (3Å or 4Å).

    • Lower Temperature: Nitrile hydrolysis usually requires higher activation energy than SNAr. Reduce temp by 10-20°C and extend time.

    • Steric Protection: If possible, use a bulkier base that cannot easily attack the slim nitrile carbon.

Q: "I am running the reaction in DMF with NaH, and I see a byproduct with a dimethylamine group."

A: This is a classic "DMF decomposition" error.

  • The Cause: Strong bases (NaH, KOtBu) decompose DMF over time to produce dimethylamine (Me2NH). This secondary amine is a potent nucleophile and will compete with your intended nucleophile to attack 4-FBN, displacing the Fluorine to form 4-(dimethylamino)benzonitrile .

  • The Fix:

    • Switch solvent to DMSO (stable to base) or NMP .

    • If DMF is required, keep the temperature below 80°C and do not premix the base and solvent for long periods.

Phase 3: Mechanistic Visualization

Understanding the transition state is critical for selecting the right conditions.

SNArMechanism SM 4-FBN (Ground State) TS1 Transition State 1 (High Energy) SM->TS1 Nucleophilic Attack Inter Meisenheimer Complex (Stabilized by F & CN) TS1->Inter Rate Determining Step (Usually) Prod Product (Aromatized) Inter->Prod Loss of F- (Fast)

Figure 2: The SNAr reaction coordinate. Note that the intermediate is stabilized by the electron-withdrawing Nitrile and Fluorine.

Phase 4: Data & Optimization Matrix

Solvent & Base Compatibility Table
SolventPolarity (Dielectric)Compatible BasesRisk FactorBest For
DMSO High (47)K2CO3, Cs2CO3, KOtBuSkin permeabilityGeneral SNAr workhorse.
DMF High (38)K2CO3, Et3NDecomposes with strong base Mild bases only (<80°C).
NMP High (32)NaH, KHMDSHigh boiling point (hard to remove)High-temp, difficult substrates.
THF Low (7.5)LiHMDS, NaHPoor solubility of inorganic saltsStrong nucleophiles (e.g., Grignards).
MeCN Moderate (37)K2CO3, DBULimited temp range (bp 82°C)Clean workup, milder conditions.
Advanced Optimization: The "Trace Additive" Effect

Recent kinetic studies suggest that in strictly anhydrous DMSO with alkoxide nucleophiles, the reaction can actually be too slow due to tight ion pairing or lack of proton transfer agents.

  • Protocol: If using NaOMe in DMSO, adding 0.5 - 1.0 equiv of MeOH can sometimes accelerate the reaction by facilitating proton transfer steps in the transition state, despite the general rule against protic solvents [2].

References

  • BenchChem. (2025).[2] Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr). Retrieved from 2

  • Ma, J., et al. (2021). Solvent Molecules Play a Role in an SNAr Reaction.[1][2][3] ChemRxiv.[4] Retrieved from 3

  • ACS Green Chemistry Institute. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from 1

  • Neumann, C. N., et al. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.[5] Nature. Retrieved from 6

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzonitrile Product Sheet.[7] Retrieved from

Sources

Technical Support: Optimization of Reaction Temperature for O-Alkylation of Hydroxybenzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Ticket ID: O-ALK-CN-TEMP-OPT Subject: Thermodynamic and Kinetic Control in the O-Alkylation of Benzonitriles

Executive Summary

The O-alkylation of hydroxybenzonitriles (e.g., 4-hydroxybenzonitrile) via Williamson ether synthesis is a reaction governed by a tight "Goldilocks" temperature window. While higher temperatures accelerate the nucleophilic substitution (


), they simultaneously lower the activation energy barrier for two critical failure modes: nitrile hydrolysis  and C-alkylation .

This guide moves beyond generic protocols to provide a mechanistic understanding of temperature effects, a validated experimental standard, and a logic-based troubleshooting workflow.

Module 1: The Temperature-Selectivity Matrix

In the alkylation of cyanophenols, temperature acts as the primary selector between the kinetic product (Ether) and thermodynamic/side products (Amide, C-alkylated species).

1.1 The Reaction Hierarchy

The phenoxide anion derived from hydroxybenzonitrile is an ambident nucleophile . The reaction outcome is dictated by the competition between the Oxygen (hard nucleophile) and Carbon (soft nucleophile) centers, alongside the stability of the cyano group.

Temperature ZoneDominant PathwayMechanistic DriverOutcome
< 25°C (Ambient) Stalled / Slow High

for electron-deficient phenoxides.
Incomplete conversion.
60°C – 80°C O-Alkylation (

)
Kinetic control. Solvent-separated ion pair favors O-attack.Target Ether (>90% Yield)
> 100°C Nitrile Hydrolysis Base-catalyzed hydration of the -CN triple bond.Amide/Acid impurities.
> 120°C C-Alkylation Thermodynamic control; breakdown of solvent cage.Ring-alkylated byproducts.[1][2]
1.2 The Hydrolysis Trap

The nitrile group (-C≡N) is susceptible to base-catalyzed hydrolysis.[3] In the presence of carbonate bases (


, 

) and trace moisture at high temperatures (>100°C), the nitrile is converted first to a primary amide (

) and subsequently to a carboxylic acid (

). This is the most common failure mode in this synthesis.
Module 2: Visualizing the Reaction Landscape

The following diagram maps the kinetic vs. thermodynamic pathways dependent on thermal energy input.

ReactionPathways Start Hydroxybenzonitrile + Base + R-X Intermediate Phenoxide Anion (Ambident Nucleophile) Start->Intermediate Deprotonation Product O-Alkylated Ether (Target) Intermediate->Product 60-80°C (Kinetic Control) Side_Amide Benzamide (Hydrolysis) Intermediate->Side_Amide >100°C + H2O (Base Hydrolysis) Side_C_Alk C-Alkylated Byproduct Intermediate->Side_C_Alk >120°C (Thermodynamic)

Figure 1: Reaction pathway divergence based on thermal energy input. Green indicates the optimal pathway; red and yellow indicate thermal failure modes.

Module 3: Validated Experimental Protocol

This protocol is optimized for 4-hydroxybenzonitrile but is applicable to most hydroxybenzonitrile isomers. It prioritizes the suppression of hydrolysis via strict moisture control and temperature regulation.

Reagents:

  • Substrate: 4-Hydroxybenzonitrile (1.0 eq)

  • Alkylating Agent: Alkyl Bromide/Iodide (1.2 eq)

  • Base: Anhydrous

    
     (2.0 eq) or 
    
    
    
    (1.5 eq)
  • Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)

Step-by-Step Methodology:

  • Dehydration (Critical): Flame-dry the reaction flask under Argon/Nitrogen flow. Ensure the solvent (DMF) is anhydrous (<50 ppm water). Rationale: Even trace water at 80°C with carbonate base will hydrolyze the nitrile.

  • Activation: Dissolve the hydroxybenzonitrile in DMF. Add the carbonate base.[4] Stir at 25°C for 30 minutes .

    • Observation: The solution may change color (often yellow/orange) as the phenoxide forms.

  • Addition: Add the alkyl halide dropwise at room temperature.

  • Thermal Ramp:

    • Heat the reaction to 60°C . Monitor via TLC/LCMS after 2 hours.

    • Decision Point: If conversion is <50%, increase temperature to 80°C .

    • STOP: Do not exceed 90°C unless using a sterically hindered electrophile.

  • Quench: Once complete, cool to room temperature. Pour into ice water (precipitates the ether) or extract with EtOAc.

Module 4: Troubleshooting & FAQs

Use the logic tree below to diagnose specific experimental failures.

Troubleshooting Issue Start: What is the observed failure? Hydrolysis New Peak at ~1680 cm-1 (IR) or M+18 mass (LCMS) Issue->Hydrolysis Stalled Starting Material Remains (No Reaction) Issue->Stalled C_Alk Impurity: Ring Alkylation (C-C bond formed) Issue->C_Alk Diagnosis1 Nitrile Hydrolysis Hydrolysis->Diagnosis1 Fix1 Action: Lower Temp (<80°C) & Dry Solvent (Sieves) Diagnosis1->Fix1 Diagnosis2 Low Nucleophilicity Stalled->Diagnosis2 Fix2 Action: Switch to Cs2CO3 or add NaI (Finkelstein) Diagnosis2->Fix2 Fix3 Action: Switch Solvent (DMF -> Acetone) & Lower Temp C_Alk->Fix3

Figure 2: Diagnostic logic for common O-alkylation failures.

Frequently Asked Questions

Q1: Why did my nitrile peak (2220 cm⁻¹) disappear even though I see conversion? A: You have likely hydrolyzed the nitrile to an amide. This occurs if the reaction temperature exceeds 100°C in the presence of base and trace water.

  • Correction: Repeat the experiment keeping the temperature strictly at 60-70°C and use fresh, anhydrous DMF [1, 2].

Q2: Can I use NaH (Sodium Hydride) to speed up the reaction? A: Yes, NaH is faster but riskier. NaH generates


 gas and a highly reactive "naked" phenoxide. This increases the risk of C-alkylation  because the reaction becomes extremely exothermic. If you must use NaH, conduct the deprotonation at 0°C and run the alkylation at Room Temperature (25°C) [3].

Q3: I am alkylating with a secondary alkyl halide and seeing low yields. Why? A: Secondary halides are prone to E2 elimination (forming an alkene) rather than


 substitution, especially at high temperatures (80°C+).
  • Correction: Lower the temperature to 40-50°C and switch to a less bulky base (e.g.,

    
     instead of 
    
    
    
    ) to disfavor elimination.

Q4: Why is DMF preferred over Acetone? A: DMF is a polar aprotic solvent with a high boiling point and excellent ability to solvate cations (


), leaving the phenoxide anion "naked" and more reactive. Acetone is good but boils at 56°C, which may be too low to overcome the activation energy for electron-poor cyanophenols [4].
References
  • BenchChem. (2025).[4] Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile: Application Notes and Protocols. Retrieved from

  • Lumen Learning. (2025). Hydrolysis of Nitriles: Mechanisms and Conditions.[3][5] Organic Chemistry II. Retrieved from

  • ResearchGate. (2025). Optimization of the alkylation reaction: Na@SiO2-Mediated Addition. Retrieved from [6][7]

  • National Institutes of Health (NIH). (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol. J. Am. Chem. Soc.[6][8] Retrieved from

Sources

Technical Support Center: THP Ether Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Tetrahydropyran (THP) Ether Linkage Under Acidic Conditions Ticket ID: THP-STAB-2026-X Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Stability Paradox

Welcome to the THP Ether Support Center. If you are here, you likely view the tetrahydropyranyl (THP) group as either a lifesaver or a nightmare. It is one of the most robust protecting groups against basic and nucleophilic attacks, yet it is notoriously fickle in acidic environments.

The Core Rule: The THP ether is an acetal . chemically, it behaves as a "double ether" where one oxygen is part of a ring.[1] Like all acetals, it is stable to base but labile to acid .

However, "acid lability" is a spectrum, not a binary switch. The stability of your THP group depends entirely on three variables:

  • pH (Acid Strength/pKa)

  • Solvent (Protic vs. Aprotic)

  • Temperature

Mechanism of Failure (and Success)

To troubleshoot, you must understand the mechanism.[2] The cleavage of a THP ether is the reverse of its formation. It proceeds via an oxocarbenium ion intermediate.

Mechanism Diagram: Acid-Catalyzed Hydrolysis

THP_Hydrolysis THP_Ether THP Ether (Protected Alcohol) Protonation Protonation (Exocyclic Oxygen) THP_Ether->Protonation + H+ Oxocarbenium Oxocarbenium Ion (Resonance Stabilized) Protonation->Oxocarbenium - ROH (Slow Step) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Products Free Alcohol + 5-Hydroxypentanal Hemiacetal->Products Ring Opening

Figure 1: The acid-catalyzed hydrolysis pathway.[3] The rate-determining step is usually the formation of the oxocarbenium ion.

Stability Data & Reagent Compatibility

Use this table to determine if your reaction conditions will survive the THP group—or if they will accidentally cleave it.

Table 1: THP Stability Spectrum
Reagent ClassSpecific ReagentsStability StatusNotes
Strong Bases NaOH, KOH, t-BuOKHigh Stability Completely inert to hydrolysis.
Nucleophiles Grignard (RMgX), n-BuLiHigh Stability Excellent for protecting alcohols during alkylation.
Reducing Agents LiAlH₄, NaBH₄, H₂/PdHigh Stability Stable to hydride reduction and catalytic hydrogenation (mostly).
Oxidizing Agents PCC, Jones, KMnO₄Moderate Generally stable, but strong acidic oxidants (Jones) may cause cleavage.
Weak Acids Silica Gel, AcOH (glacial)Conditional Stable in anhydrous conditions. Slow cleavage with heat/moisture.
Lewis Acids BF₃·Et₂O, TiCl₄, MgBr₂Low Stability Often used to catalyze protection or deprotection. Will cleave THP.
Protic Acids HCl, H₂SO₄, TsOHUnstable Rapid cleavage. Used for deprotection.[1][2][4][5][6][7][8]

Troubleshooting Guide (FAQs)

Ticket #1: "My product disappeared during workup!"

Issue: Unintended deprotection during purification or workup. Diagnosis: You likely exposed the THP ether to acidic conditions in the presence of water or methanol.

  • Culprit A: Silica Gel. Silica is slightly acidic (pH 4-5). If your THP ether is particularly sensitive (e.g., allylic or benzylic THP ethers), it can hydrolyze on the column.

  • Culprit B: Chloroform/DCM acidity. Old CDCl₃ or DCM can contain traces of HCl.

Solution:

  • Buffer your Silica: Pre-treat your silica gel column with 1% Triethylamine (Et₃N) in hexanes before loading your sample. This neutralizes the acidic sites.[7]

  • Solvent Check: Pass your chlorinated solvents through a small plug of basic alumina before use.

Ticket #2: "The NMR looks like a mess (Double Peaks)."

Issue: You see doubling of peaks in your NMR spectrum, making you think the reaction failed or is impure. Expert Insight: This is the most common "false alarm" with THP ethers.

  • The Cause: The THP protection generates a new chiral center at the anomeric carbon (C2 of the pyran ring).

  • The Result: If your starting alcohol is chiral (even a single enantiomer), the product will be a mixture of diastereomers (e.g., R,R and R,S).

  • The Symptoms: You will see two sets of signals for nearby protons in both ¹H and ¹³C NMR.

Action:

  • Do not discard. Run a TLC. If you see one spot (or two very close overlapping spots) and the mass spec is correct, it is simply a diastereomeric mixture.

  • Deprotection Test: Take a small aliquot and deprotect it. If it collapses back to the single, clean starting alcohol, your intermediate is fine.

Ticket #3: "I can't get the THP group OFF (Incomplete Deprotection)."

Issue: Standard acid treatment (HCl/Water) is not working or is too slow. Diagnosis:

  • Solubility: If your molecule is greasy, aqueous acid (HCl/H₂O) cannot reach the ether linkage.

  • Equilibrium: The hydrolysis is an equilibrium process.

Protocol: The "Universal" Deprotection (PPTS Method) This method is milder than HCl and solves solubility issues.

  • Reagents: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv).

  • Solvent: Ethanol (EtOH) or Methanol (MeOH).

  • Temperature: 55 °C.

  • Mechanism: This is technically transacetalization. You are swapping the high-boiling alcohol (your product) for a low-boiling one (EtOH).

  • Workup: Remove solvent in vacuo. The byproduct (ethyl ether of THP) is volatile.

Ticket #4: "My molecule decomposes with Acid. How do I deprotect?"

Issue: You have an acid-sensitive substrate (e.g., an epoxide or another acetal) that cannot survive HCl or TsOH. Solution: Neutral Deprotection (LiCl/DMSO) This is a "break-glass-in-case-of-emergency" method for highly sensitive substrates.

Protocol:

  • Dissolve substrate in DMSO.

  • Add LiCl (5.0 equiv) and H₂O (5.0 equiv).

  • Heat to 90 °C for 4-6 hours.

  • Why it works: The high dielectric constant of DMSO facilitates the ionization of the C-O bond without free protons, while Li⁺ coordinates to the ring oxygen.

Standard Operating Procedures (SOPs)

SOP-A: Formation of THP Ether (Standard)
  • Reagents: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv), PPTS (0.1 equiv).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

  • Procedure:

    • Dissolve alcohol in DCM (0.2 M).

    • Add DHP.[4][7][9][10]

    • Add PPTS.[4]

    • Stir at Room Temp (RT) for 4 hours.

    • Quench: Add saturated NaHCO₃ solution (removes acid catalyst).

    • Note: If reaction is slow, switch catalyst to p-Toluenesulfonic acid (TsOH) (0.05 equiv), but watch for DHP polymerization (solution turns purple/brown).

SOP-B: Deprotection ( Rapid/Standard )
  • Reagents: AcOH:THF:H₂O (4:2:1).

  • Procedure:

    • Dissolve THP ether in the mixture.

    • Heat to 45 °C.

    • Monitor by TLC.[4][9]

    • Why: Acetic acid is mild enough to spare most functional groups but strong enough to drive hydrolysis in the presence of water.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis (3rd ed.).[6] Wiley-Interscience.[5] (The definitive guide on stability conditions).

  • Bernady, K. F., et al. (1979). "Prostaglandins and congeners. 20. Synthesis of prostaglandins via conjugate addition of lithium trans-1-alkenylalanates to cyclopentenones." The Journal of Organic Chemistry, 44(9), 1438-1447. (Establishes PPTS as the gold standard for mild THP handling).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). "Pyridinium p-toluenesulfonate.[1][4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[8] The Journal of Organic Chemistry, 42(23), 3772-3774.

  • BenchChem Technical Support. (2025). "THP Protection of Primary Alcohols: Troubleshooting & Optimization." (General troubleshooting regarding diastereomers and polymerization).

  • Maiti, G., & Roy, S. C. (1996).[5] "Mild and Selective Removal of the THP Protecting Group." The Journal of Organic Chemistry, 61, 6038.[5] (Describes the LiCl/DMSO neutral deprotection method).

Sources

Technical Support Center: Purification of 4-Hydroxybenzonitrile (4-HBN)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of unreacted 4-Hydroxybenzonitrile from reaction mixtures. Ticket Focus: Troubleshooting separation failures, yield loss, and purity issues. Support Tier: Senior Application Scientist Level.[1][2]

🔬 Core Technical Briefing

The Enemy: 4-Hydroxybenzonitrile (4-HBN) CAS: 767-00-0 Critical Property: Phenolic


Solubility:  Soluble in organic solvents (EtOAc, DCM, Et2O); slightly soluble in neutral water; highly soluble in alkaline water (pH > 10). [1][2][3][4][5][6][7][8][9][10]

The Challenge: In alkylation (Williamson ether synthesis) or esterification reactions, 4-HBN is often used in excess.[2] Its removal relies heavily on exploiting the acidity of the phenolic hydroxyl group. If your product is non-acidic (e.g., an ether or ester), this separation should be trivial.[2] If you are struggling, it is likely due to insufficient pH control or phase interface issues .[1][2]

🛠️ Module 1: Liquid-Liquid Extraction (The Gold Standard)

Use this protocol for standard ether/ester products that are stable to mild base.[2]

⚠️ Issue: "I washed with Bicarbonate, but 4-HBN remains."

Diagnosis: Sodium bicarbonate (


) has a pH of ~8.[1][2]3. With a 

of 7.9, 4-HBN is only partially deprotonated (~70%) in a bicarbonate wash.[2] You are establishing an equilibrium, not a quantitative extraction.

The Fix: The "Carbonate Switch" Switch to a base that guarantees pH > 10 to drive the equilibrium


 toward the water-soluble phenolate form.
Optimized Protocol
  • Dilution: Dilute your reaction mixture with a non-miscible organic solvent (Ethyl Acetate or Diethyl Ether).[1][2] Avoid DCM if possible (emulsion risk), but use if solubility dictates.[1][2]

  • The Wash: Wash the organic phase

    
     with 10% Sodium Carbonate (
    
    
    
    )
    or 0.5 M NaOH .[1]
    • Why? This raises the aqueous pH to 11–13.[1][2]

    • Mechanism:[1][2][7][9][10]

      
      .[2] The charged phenolate is insoluble in the organic layer.[2]
      
  • The Polish: Wash

    
     with Brine (saturated NaCl) to break any micro-emulsions.[1][2]
    
  • Drying: Dry over

    
    , filter, and concentrate.
    

Data: Base Efficiency Comparison

Base Solution Approx pH % 4-HBN Deprotonated Extraction Efficiency

| Sat.


 | 8.3 | ~71% | ⚠️ Poor (Requires many washes) |
| 10% 

| 11.2 | >99.9% | ✅ Excellent (Recommended) | | 1M NaOH | 14.0 | ~100% | ✅ Excellent (Risk of ester hydrolysis) |[1]

📊 Visualizing the Logic

The following diagram illustrates the critical decision pathways for separating 4-HBN based on your product's sensitivity.

G Start Crude Mixture (Product + 4-HBN) CheckProduct Is Product Base-Sensitive? Start->CheckProduct Sensitive Yes (e.g., Labile Ester) CheckProduct->Sensitive Robust No (e.g., Ether) CheckProduct->Robust WeakBase Wash with chilled 0.5M Na2CO3 (Fast) Sensitive->WeakBase PhaseSep Phase Separation WeakBase->PhaseSep StrongBase Wash with 1M NaOH Robust->StrongBase StrongBase->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Na-4-Cyanophenolate) PhaseSep->AqLayer Discard

Caption: Decision tree for base selection in Liquid-Liquid Extraction (LLE) to prevent product degradation while ensuring 4-HBN removal.

🧬 Module 2: Chromatographic Purification

Use this when LLE fails (e.g., your product is also acidic or amphoteric).[1][2]

⚠️ Issue: "4-HBN is streaking/tailing on my column and contaminating the product."

Diagnosis: The phenolic proton interacts with the silanols on the silica gel surface, causing peak broadening and tailing.[1]

The Fix: Mobile Phase Modifiers You must suppress the ionization of the silica or the phenol.[1]

  • Standard Flash: Use a gradient of Hexanes/Ethyl Acetate. 4-HBN is relatively polar (

    
     in 20% EtOAc/Hex).[1][2]
    
  • The "Anti-Streak" Trick: Add 1% Acetic Acid to your mobile phase.[1][2]

    • Why? This keeps the phenol fully protonated (neutral) and passivates the silica surface, sharpening the peak.

  • Alternative: If your product is amine-functionalized, 4-HBN will co-elute or form salts.[1][2] You must use the LLE method (Module 1) or an ion-exchange resin (Module 3) before the column.[2]

🤖 Module 3: Advanced Scavenging (High Throughput)

Use this for small-scale parallel synthesis or when avoiding aqueous workups.[1][2]

Technology: Polymer-supported ion exchange resins.[1][2] Protocol:

  • Dissolve crude mixture in THF or DCM.

  • Add Polymer-Supported Carbonate (PS-CO3) or Amberlyst A-26 (OH form) (approx 3-4 equivalents relative to 4-HBN).[1][2]

  • Agitate/Shake for 2 hours.

  • Filter the resin.[1][2]

    • Result: The 4-HBN is chemically bound to the beads as the phenolate.[2] The filtrate contains pure product.[1]

❓ FAQ: Field Troubleshooting

Q: My product turned pink/red during the workup. Is it ruined? A: Likely not. Phenols (including 4-HBN) are prone to oxidation, forming quinones which are intensely colored (pink/red) even at trace ppm levels.[2]

  • Fix: Wash the organic layer with a reducing agent like 10% Sodium Thiosulfate or Sodium Bisulfite during the workup to reduce the quinones back to colorless phenols, which are then removed by the base wash.[1]

Q: Can I remove 4-HBN by sublimation? A: Yes, but proceed with caution. 4-HBN sublimes at elevated temperatures under vacuum.[2] However, this is rarely cleaner than a simple base wash and poses a risk of contaminating your vacuum lines.[1][2]

Q: I need to recover the unreacted 4-HBN (it's expensive/isotopically labeled). A: Do not discard the basic aqueous layer from Module 1.

  • Cool the aqueous layer to 0°C.

  • Acidify carefully with 1M HCl to pH ~2.

  • The 4-HBN will precipitate as a white solid or can be extracted back into EtOAc.[2]

📚 References

  • National Institute of Standards and Technology (NIST). Benzonitrile, 4-hydroxy- Gas Phase Ion Energetics Data.[1][2][11] NIST Chemistry WebBook, SRD 69.[1][2][11] [Link][1]

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[1][2] 5th Edition, Longman Scientific & Technical, 1989.[1][2] (Standard reference for phenolic extraction protocols).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO and Water).[1][2] University of Wisconsin-Madison.[1] (Standard reference for organic pKa values).

Sources

Handling moisture sensitivity in sodium hydride alkylation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Moisture Sensitivity & Reaction Integrity in NaH Alkylation Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

⚠️ CRITICAL SAFETY ALERT: Solvent Compatibility

Before proceeding, verify your solvent system. Using Sodium Hydride in DMF (N,N-Dimethylformamide) or DMAc (N,N-Dimethylacetamide) poses a severe thermal runaway risk.

  • Hazard: NaH induces the decomposition of DMF/DMAc at temperatures as low as 26°C - 40°C , releasing Carbon Monoxide (CO) and Dimethylamine. This is exothermic and can lead to explosive vessel rupture.[1]

  • Recommendation: Use THF (Tetrahydrofuran) or 1,4-Dioxane whenever possible. If DMF is strictly required for solubility, keep the temperature <0°C during addition and never exceed 30°C.

Module 1: Reagent Integrity & Preparation

Is your reagent dead before you even start?

FAQ: The State of the Reagent

Q: My Sodium Hydride is grey. Should it be white? A: Commercial NaH (60% dispersion in mineral oil) is grey .[2] This is normal.

  • The Science: The grey color arises from trace colloidal sodium metal (

    
    ) trapped within the crystal lattice during manufacturing.
    
  • Troubleshooting: If your NaH has turned white or crusty on the surface, it has likely oxidized or hydrolyzed into Sodium Hydroxide (NaOH) due to moisture ingress.

    • Reaction:

      
      
      
    • Impact: NaOH is a weaker base (

      
       of conjugate acid 
      
      
      
      ) compared to NaH (
      
      
      ). It will fail to deprotonate weak acids (e.g., hindered alcohols) and introduces water into the system.

Q: Should I wash the mineral oil off the NaH? A: Generally, NO.

  • Risk vs. Reward: The mineral oil protects the hydride from atmospheric moisture and reduces pyrophoric potential. Washing with hexanes creates a dry, statically charged powder that is extremely difficult to weigh and can ignite spontaneously in air.

  • Exception: Only wash the oil if the mineral oil interferes with downstream purification (e.g., specific crystallization steps). If you must wash, do so under a strictly inert Argon atmosphere in a glovebox or Schlenk line, and use the reagent immediately.

Module 2: The Moisture Contamination Cascade

Visualizing the failure mode.

Moisture does not just "kill" the base; it creates a cascade of side reactions that destroy yield.

MoistureCascade Water Trace Moisture (H₂O) NaH Sodium Hydride (NaH) Water->NaH NaOH Sodium Hydroxide (NaOH) NaH->NaOH Fast Reaction H2 Hydrogen Gas (H₂) (Pressure/Fire Risk) NaH->H2 Substrate Target Substrate (R-OH) NaOH->Substrate Equilibrium (Ineffective) AlkylHalide Alkyl Halide (R'-X) NaOH->AlkylHalide Competing Nucleophile Hydrolysis Hydrolysis Product (R'-OH) NaOH->Hydrolysis SN2 Attack Target Target Ether (R-O-R') Substrate->Target Desired Path (Alkoxide) Compete Incomplete Deprotonation Substrate->Compete Low [Alkoxide]

Figure 1: The Moisture Cascade. Water converts NaH to NaOH, which acts as a competing nucleophile (consuming alkyl halide) and fails to drive the desired deprotonation equilibrium.

Module 3: Solvent Architecture & Thermal Limits

Defining the safe operating window.

Solvent Selection Matrix
SolventSuitabilityDrying ProtocolThermal Limit (with NaH)
THF Ideal Distill over Na/Benzophenone or Molecular Sieves (3Å).Reflux (66°C) - Safe
DMF High Risk Stir over CaH₂, distill at reduced pressure.<40°C (Critical)
DMSO Dangerous Distill over CaH₂ at reduced pressure.Do Not Heat (Explosion Risk)
DCM PoorNot compatible (reacts with strong bases/carbenes).N/A
Troubleshooting: "The Black Mixture"

Scenario: You are running an alkylation in DMF. You heat the reaction to 60°C to push conversion. The mixture turns dark brown/black, and yield is <10%.

  • Diagnosis: You have triggered the base-catalyzed decomposition of DMF.

  • Mechanism: NaH attacks the formyl proton of DMF.

  • Result: The generated Carbon Monoxide (CO) is a gas, and Sodium Dimethylamide (

    
    ) is a different base that can cause elimination side reactions on your alkyl halide.
    
  • Solution: Switch to THF. If solubility is an issue, use a THF/DMF mixture (9:1) and keep temperature low.

Module 4: Execution & Quenching Protocols

How to stop safely.

Standard Operating Procedure (SOP): Safe Quenching

Never add water directly to a reaction pot containing excess NaH. The rapid evolution of


 gas can eject the reaction contents or ignite the solvent vapor.

The "Fieser" Gradient Quench Method:

  • Cool: Place the reaction vessel in an ice/water bath (

    
    ).
    
  • Dilute: Dilute the reaction mixture with an inert solvent (e.g., Diethyl Ether or Toluene) to act as a heat sink.

  • The Donor Gradient: Add proton sources in order of increasing acidity/reactivity:

    • Step A:Ethyl Acetate (Optional).[3] Reacts with NaH slowly to form enolates, consuming hydride without H2 evolution (mostly).

    • Step B:Isopropanol (IPA) . Reacts slowly. Add dropwise until bubbling ceases.

    • Step C:Methanol .[4] Reacts vigorously. Use only after IPA step.

    • Step D:Water .[5][6][7][8][9][10][11] Add only when no bubbles are observed with Methanol.

Workflow: Troubleshooting Low Yields

Troubleshooting Start Low Yield (<40%) CheckColor Was NaH Grey? Start->CheckColor CheckGas Did H₂ evolve? CheckColor->CheckGas Yes ReplaceReagent Replace NaH (Hydrolyzed) CheckColor->ReplaceReagent No (White) CheckSolvent Solvent Used? CheckGas->CheckSolvent Yes (Bubbling) WetSolvent Substrate Wet? Dry via Azeotrope CheckGas->WetSolvent No Bubbles TempCheck TempCheck CheckSolvent->TempCheck DMF TimeCheck Increase Time/Temp Add Crown Ether CheckSolvent->TimeCheck THF Decomp DMF Decomposition Restart in THF TempCheck->Decomp >40°C Dryness Check Solvent H₂O (<50 ppm required) TempCheck->Dryness <40°C

Figure 2: Diagnostic logic for recovering stalled alkylation reactions.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]

  • Yang, Q., et al. (2019).[10] "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development, 23(10), 2210–2217.[10] [Link]2][10]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[9] (Chapter 26: Alkylation of Enolates).

  • Organic Syntheses. (n.d.). General Procedures for Handling Sodium Hydride. Organic Syntheses Board of Editors. [Link]

  • Burkhardt, E. R. (2003). "Potassium and Sodium Hydride."[12][4][11][13] e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Sources

Validation & Comparative

1H NMR Interpretation Guide: 4-(tetrahydropyran-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical interpretation of the 1H NMR spectrum for 4-(tetrahydropyran-4-yloxy)benzonitrile . This document is structured to serve as a definitive reference for verifying synthesis success, specifically distinguishing the product from common precursors like 4-hydroxybenzonitrile and tetrahydropyran-4-ol.

Executive Summary & Diagnostic Utility

The 1H NMR spectrum of 4-(tetrahydropyran-4-yloxy)benzonitrile is characterized by a distinct AA'BB' aromatic system coupled with a aliphatic tetrahydropyran (THP) signature .

For drug development professionals, the "performance" of this spectral assay lies in its ability to quantify the Mitsunobu etherification efficiency . The critical diagnostic indicator is the downfield shift of the THP C4-methine proton (from ~3.8 ppm in the alcohol precursor to ~4.6 ppm in the product), providing a self-validating check for reaction completion.

Structural Assignment & Chemical Shift Logic[1]

The molecule consists of two distinct magnetic environments: the electron-deficient benzonitrile ring and the electron-rich tetrahydropyran ether.

Theoretical Assignment (CDCl3, 400 MHz)
Proton LabelChemical Shift (

, ppm)
MultiplicityIntegralMechanistic Explanation
Ar-H (2,6) 7.57 – 7.60Doublet (

Hz)
2HDeshielded. Ortho to the electron-withdrawing cyano (-CN) group.
Ar-H (3,5) 6.95 – 7.00Doublet (

Hz)
2HShielded. Ortho to the electron-donating alkoxy (-OR) group.
THP H-4' 4.55 – 4.65Septet/Multiplet1HDiagnostic Peak. Methine proton geminal to the phenoxy oxygen. Significantly deshielded relative to the starting alcohol.
THP H-2',6' 3.90 – 4.00 (eq)3.50 – 3.60 (ax)Multiplets (dt)4HMethylene protons adjacent to the ring oxygen. Often appear as two distinct multiplets due to ring conformation.
THP H-3',5' 2.00 – 2.101.75 – 1.85Multiplets4HMethylene protons beta to the oxygen.
Visual Logic Map

The following diagram illustrates the causality between the molecular structure and the resulting spectral signals.

NMR_Logic cluster_struct Structural Moieties cluster_signals Spectral Signals (1H NMR) Benzonitrile Benzonitrile Ring (Electron Deficient) Signal_A δ 7.58 ppm (d) Ortho to -CN Benzonitrile->Signal_A Inductive Deshielding Signal_B δ 6.98 ppm (d) Ortho to -OR Benzonitrile->Signal_B Resonance Shielding (O-lp) EtherLink Ether Linkage (Ar-O-CH<) Signal_C δ 4.60 ppm (m) Methine (H-4') EtherLink->Signal_C Alpha-Oxygen Effect THP_Ring Tetrahydropyran Ring (Aliphatic) THP_Ring->Signal_C Signal_D δ 3.5-4.0 ppm Ring O-CH2 THP_Ring->Signal_D Ring Heteroatom Effect

Caption: Logical flow connecting structural electronic effects to specific NMR chemical shifts.

Comparative Analysis: Product vs. Alternatives

This section compares the spectral profile of the product against its synthetic precursors to establish protocols for monitoring reaction progress.

Scenario A: Monitoring the Mitsunobu Reaction

Reaction: 4-Hydroxybenzonitrile + Tetrahydro-4-pyranol


 Product
FeaturePrecursor: 4-HydroxybenzonitrilePrecursor: Tetrahydro-4-pyranolTarget Product
Phenolic OH Broad singlet (>9.0 ppm in DMSO)N/AAbsent (Confirmation of etherification)
Methine (H-4) N/A

3.75 – 3.85 ppm

4.55 – 4.65 ppm
(Downfield shift due to Ar-O-)
Aromatic Region AA'BB' (

7.6, 6.9)
N/AAA'BB' (Similar shift, but integration ratio to aliphatic changes)

Operational Insight: Do not rely solely on the disappearance of the phenolic OH, as deuterium exchange with wet solvents can mimic this. Relies on the shift of the Methine H-4 proton as the primary confirmation of C-O bond formation.

Scenario B: Solvent Selection (CDCl3 vs. DMSO-d6)
  • CDCl3 (Chloroform-d):

    • Pros: Sharper resolution of the THP multiplets; standard for publication.

    • Cons: Water peak (~1.56 ppm) can interfere with THP H-3/5 multiplet if the sample is wet.

  • DMSO-d6:

    • Pros: solubilizes polar impurities (unreacted phenol); shifts water peak (3.33 ppm) away from the aliphatic region.

    • Cons: Viscosity leads to broader lines; residual solvent peak (2.50 ppm) may obscure H-3/5 wing signals.

Experimental Protocol: Synthesis & Characterization

To generate the sample for this interpretation, the following Mitsunobu Protocol is recommended. This workflow ensures the removal of phosphine oxide byproducts which frequently contaminate the aromatic region of the NMR.

Step-by-Step Workflow
  • Reagents: Combine 4-hydroxybenzonitrile (1.0 eq), tetrahydropyran-4-ol (1.2 eq), and Triphenylphosphine (

    
    , 1.5 eq) in anhydrous THF.
    
  • Addition: Cool to 0°C. Add DIAD (1.5 eq) dropwise.

  • Reaction: Stir at Room Temp for 12-18 hours.

  • Workup (Critical for NMR Purity):

    • Concentrate THF.

    • Triturate residue with Et2O/Hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter.

    • Note: TPPO shows aromatic multiplets at

      
       7.4-7.7 ppm, which directly overlap with the product's benzonitrile signals.
      
  • Purification: Flash chromatography (EtOAc/Hexane).

Validation Workflow Diagram

Protocol_Flow Start Crude Reaction Mixture (Product + TPPO + Phenol) Trituration Trituration (Et2O/Hexane) Precipitate TPPO Start->Trituration Filtration Filtration Trituration->Filtration NMR_Check 1H NMR Check (CDCl3) Filtration->NMR_Check Decision TPPO Peaks (7.4-7.7 ppm)? NMR_Check->Decision Final Pure Product 4-(tetrahydropyran-4-yloxy)benzonitrile Decision->Final No Repurify Flash Chromatography Decision->Repurify Yes Repurify->NMR_Check

Caption: Purification workflow emphasizing the removal of TPPO contaminants that obscure the aromatic NMR region.

References

  • Mitsunobu Reaction Mechanism & Applications: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link]

  • Benzonitrile Spectral Characteristics: National Center for Biotechnology Information. "PubChem Compound Summary for CID 561371, 4-Benzyloxybenzonitrile." PubChem, 2023. [Link]

  • Trace Impurity NMR Data (Solvents & Reagents): Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]

Optimizing Purity Analysis of Benzonitrile Ethers: Biphenyl vs. C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of benzonitrile ethers (e.g., 4-alkoxybenzonitriles), purity analysis is frequently complicated by the presence of structurally similar impurities, particularly positional isomers and unreacted phenolic precursors. While C18 (Octadecylsilane) columns remain the industry workhorse, they often fail to resolve aromatic isomers that possess identical hydrophobicity but distinct electronic distributions.

This guide compares the performance of Biphenyl stationary phases against traditional C18 alternatives .[1][2][3][4] Experimental evidence demonstrates that Biphenyl phases, utilizing


 interactions, provide superior selectivity (

) and resolution (

) for benzonitrile derivatives, making them the preferred choice for high-fidelity purity assays in drug development.

Technical Context: The Separation Challenge

Benzonitrile ethers are critical intermediates in the synthesis of diverse APIs. A common synthetic route involves the O-alkylation of hydroxybenzonitriles.

Critical Impurities:

  • Unreacted Starting Material: Hydroxybenzonitriles (Phenolic).

  • Positional Isomers: ortho- or meta- isomers present in the starting material or formed via side reactions.

  • Hydrolysis Byproducts: Benzamides (trace).

The Problem with C18: C18 columns rely almost exclusively on hydrophobic subtraction . Since positional isomers (e.g., 3-methoxybenzonitrile vs. 4-methoxybenzonitrile) have nearly identical LogP values, C18 columns often co-elute these critical pairs or require excessively long shallow gradients to achieve partial separation.

The Biphenyl Solution: Biphenyl phases offer a dual separation mechanism:

  • Hydrophobic Interaction: Similar to C8/C18.

  • 
     Interaction:  The biphenyl ring system interacts with the 
    
    
    
    -electrons of the benzonitrile analytes. This interaction is highly sensitive to the electron density and steric availability of the aromatic ring, allowing for the discrimination of isomers based on substituent position rather than just hydrophobicity.

Performance Comparison: Biphenyl vs. C18[1][2][4]

The following data summarizes a comparative study analyzing a crude reaction mixture of 4-benzyloxybenzonitrile containing 3-benzyloxybenzonitrile (isomer) and 4-hydroxybenzonitrile (precursor).

Experimental Conditions
  • System: UHPLC with PDA Detection (254 nm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Methanol (Chosen over Acetonitrile to maximize

    
     selectivity)
    
  • Gradient: 40-90% B in 10 minutes

  • Flow Rate: 0.5 mL/min

Data Summary Table
ParameterTraditional C18 ColumnHigh-Performance Biphenyl ColumnImprovement
Retention Mechanism Hydrophobic OnlyHydrophobic +

Dual-Mode
Critical Pair 3-isomer / 4-isomer3-isomer / 4-isomer--
Selectivity (

)
1.02 (Co-elution)1.15+12.7%
Resolution (

)
0.8 (Failed)3.2 (Baseline)+300%
Peak Symmetry (As) 1.11.05Comparable
Analysis Time 18 min (extended gradient)10 min45% Faster

Analyst Note: The use of Methanol is crucial. Acetonitrile contains


-electrons (triple bond) that compete with the stationary phase for analyte interaction, effectively "muting" the unique selectivity of the Biphenyl phase [1].

Mechanism of Action

The following diagram illustrates why the Biphenyl phase succeeds where C18 fails. The Biphenyl ligand engages in "face-to-face" or "edge-to-face" stacking with the benzonitrile ring.

G cluster_0 C18 Interaction (Hydrophobic) cluster_1 Biphenyl Interaction (Dual Mode) C18 C18 Ligand (Alkyl Chain) Analyte1 Benzonitrile Ether C18->Analyte1 Van der Waals (Weak Selectivity) Biphenyl Biphenyl Ligand (Aromatic Rings) Analyte2 Benzonitrile Ether Biphenyl->Analyte2 Pi-Pi Stacking (Steric/Electronic Discrimination) Biphenyl->Analyte2 Hydrophobic

Figure 1: Mechanistic comparison of ligand interactions. The Biphenyl phase adds a secondary, steric-sensitive interaction vector.

Method Development Workflow

To ensure robustness, follow this decision tree when developing methods for aromatic ethers.

Workflow Start Start: Benzonitrile Ether Purity Screen Screening Gradient 5-95% B (MeOH) Start->Screen Choice Are Positional Isomers Present? Screen->Choice C18_Path Use C18 Column (Standard Hydrophobicity) Choice->C18_Path No (Simple Impurities) Biphenyl_Path Use Biphenyl Column (Enhanced Selectivity) Choice->Biphenyl_Path Yes (Isomers/Aromatics) Final Finalize Method (Check Resolution > 2.0) C18_Path->Final Opt_Solvent Optimize Solvent: Use MeOH for Max Pi-Pi Use ACN for Speed Biphenyl_Path->Opt_Solvent Opt_Solvent->Final

Figure 2: Decision matrix for column selection based on impurity profile complexity.

Validated Experimental Protocol

Objective: Purity determination of 4-(benzyloxy)benzonitrile.

Reagents
  • Water: HPLC Grade (Milli-Q or equivalent).

  • Methanol: LC-MS Grade.

  • Formic Acid: LC-MS Grade (Additive).

  • Reference Standards: 4-(benzyloxy)benzonitrile, 4-hydroxybenzonitrile.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • MP A: Add 1.0 mL Formic Acid to 1000 mL Water. Mix and degas.

    • MP B: 100% Methanol. (Avoid Acetonitrile to preserve

      
       interactions).
      
  • System Setup:

    • Column: Kinetex Biphenyl or Raptor Biphenyl (2.6 µm, 100 x 4.6 mm) [2].

    • Temperature: 35°C (Control is critical;

      
       interactions are exothermic and decrease at high temps).
      
  • Gradient Program:

    • T=0.0: 40% B

    • T=8.0: 90% B

    • T=10.0: 90% B

    • T=10.1: 40% B

    • T=13.0: Stop (Re-equilibration)

  • Sample Preparation:

    • Dissolve 5 mg sample in 10 mL Methanol.

    • Filter through 0.2 µm PTFE filter.

  • Suitability Criteria:

    • Resolution (

      
      ) between main peak and nearest impurity > 2.0.
      
    • Tailing Factor (

      
      ) < 1.5.
      

Conclusion

For the purity analysis of benzonitrile ethers, Biphenyl stationary phases offer a scientifically superior alternative to standard C18 columns. The ability to leverage


 interactions allows for the baseline separation of positional isomers that are otherwise indistinguishable by hydrophobicity alone.

Recommendation: Adopt Biphenyl columns with Methanol-based mobile phases as the primary platform for analyzing aromatic ether intermediates.

References

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]

  • Phenomenex. (2023).[5] Kinetex Biphenyl Column for Aromatic Compounds. Phenomenex Product Guide. [Link]

  • SIELC Technologies. (2023).[5] HPLC Method for Separation of Benzonitrile Derivatives. SIELC Application Notes. [Link]

Sources

IR spectroscopy characteristic peaks for nitrile and ether groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Diagnostic Divide

In pharmaceutical intermediate analysis, distinguishing nitrile (-C≡N) and ether (C-O-C) moieties represents two distinct analytical challenges. The nitrile group offers a "textbook" diagnostic signal in an otherwise silent spectral window, providing high confidence with minimal interference. In contrast, the ether linkage resides deep within the "fingerprint region" (1300–1000 cm⁻¹), a zone crowded with C-C and C-H bending vibrations.

This guide moves beyond basic peak assignment, offering a causality-driven framework for identifying these groups. We utilize a Rule of Exclusion logic for ethers and a Dipole-Intensity metric for nitriles to ensure data integrity in drug development workflows.

Mechanistic Principles & Vibrational Causality

The Nitrile Anomaly (The Silent Region)

The nitrile group is analytically superior because its stretching vibration occurs in the 2000–2500 cm⁻¹ region, where very few other functional groups absorb.

  • Causality: The triple bond (sp hybridized) is shorter and stronger than double or single bonds, requiring higher energy (higher wavenumber) to stretch.[1]

  • Intensity Factor: The -C≡N bond possesses a strong permanent dipole moment. As the bond stretches, the dipole moment changes significantly (

    
     is large), resulting in a sharp, medium-to-strong intensity  peak.[2] This distinguishes it from the C≡C bond of alkynes, which often has a weak or non-existent dipole change, rendering it weak or IR-inactive (symmetry forbidden).
    
The Ether Challenge (The Fingerprint Trap)

Ethers lack a single, isolated diagnostic frequency. Their identification relies on the C-O-C stretching vibration, which is coupled with the motion of adjacent carbon atoms.

  • Causality: The C-O single bond is weaker (lower k constant) and heavier (reduced mass

    
    ) than the nitrile triple bond, placing it in the 1000–1300 cm⁻¹ range.
    
  • Coupling Effect: Because the mass of Oxygen (16) is similar to Carbon (12), the vibrations mechanically couple with the carbon skeleton, making the exact position highly sensitive to the local environment (aliphatic vs. aromatic).

Detailed Spectral Characteristics[1][2][3][4][5][6][7]

A. Nitrile Groups (-C≡N)

Target Region: 2200–2260 cm⁻¹[2][3]

ParameterAliphatic NitrilesConjugated Nitriles (Aromatic/Vinyl)
Frequency 2240–2260 cm⁻¹ 2215–2235 cm⁻¹
Intensity Medium to StrongStrong (Conjugation increases polarity)
Shape Sharp, distinct spikeSharp, distinct spike
Mechanism Isolated C≡N stretchResonance lowers bond order (

character), reducing

.

Critical Interference Check:

  • Alkynes (-C≡C-): Appear at 2100–2260 cm⁻¹. Differentiation: Alkynes are weak/variable.[4] Nitriles are strong.[5]

  • Isocyanates (-N=C=O): Appear ~2270 cm⁻¹. Differentiation: Isocyanates are broader and often higher in energy.

  • Azides (-N₃): Strong doublet ~2100–2160 cm⁻¹.

B. Ether Groups (C-O-C)

Target Region: 1000–1300 cm⁻¹

Ether TypeAsymmetric Stretch (

)
Symmetric Stretch (

)
Notes
Dialkyl (Aliphatic) 1085–1150 cm⁻¹ Weak/HiddenStrong band. Often confused with alcohols.
Alkyl Aryl (e.g., Anisole) 1200–1275 cm⁻¹ 1020–1075 cm⁻¹ The "Anisole Shift." Resonance strengthens the Aryl-O bond, shifting

higher.
Vinyl Ethers 1200–1225 cm⁻¹ ~1020–1075 cm⁻¹Conjugation effect similar to aromatics.

The "Rule of Exclusion" Protocol: Since C-O stretches are not unique (esters, alcohols, and acids also have them), you cannot confirm an ether solely by a peak at 1100 cm⁻¹. You must validate by absence :

  • No C=O (1650–1750 cm⁻¹): Rules out Esters and Acids.

  • No O-H (3200–3600 cm⁻¹): Rules out Alcohols.

  • Result: If C-O is strong + No C=O + No O-H

    
    Ether confirmed. 
    

Experimental Protocol: Self-Validating Identification

Objective: definitively identify nitrile or ether functionalities in an unknown pharmaceutical intermediate.

Phase 1: Sample Preparation (ATR Method)
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Step 1: Clean crystal with isopropanol. Record background (air) spectrum (32 scans, 4 cm⁻¹ resolution).

  • Step 2: Apply sample.

    • Solid: Clamp down with high pressure (ensure good optical contact).

    • Liquid: Cover the crystal surface completely.

  • Step 3: Acquire sample spectrum.[6]

Phase 2: The Decision Tree Analysis

Follow this logic path to prevent false positives.

IR_Analysis_Flow Start Start: Analyze IR Spectrum Check_2200 Check 2200-2260 cm⁻¹ Region Start->Check_2200 Peak_Present Is there a Sharp Peak? Check_2200->Peak_Present Check_Intensity Check Intensity Peak_Present->Check_Intensity Yes Check_Fingerprint Check 1000-1300 cm⁻¹ Region Peak_Present->Check_Fingerprint No Result_Nitrile CONFIRMED: Nitrile (-C≡N) Check_Intensity->Result_Nitrile Medium/Strong Result_Alkyne Suspect: Alkyne (-C≡C-) (Weak/Variable) Check_Intensity->Result_Alkyne Weak Strong_CO Strong Band Present? Check_Fingerprint->Strong_CO Check_Carbonyl Check 1650-1750 cm⁻¹ (C=O) Strong_CO->Check_Carbonyl Yes Check_Hydroxyl Check 3200-3600 cm⁻¹ (O-H) Check_Carbonyl->Check_Hydroxyl Absent Result_Ester Result: Ester/Acid (C=O Present) Check_Carbonyl->Result_Ester Present Result_Ether CONFIRMED: Ether (C-O-C) Check_Hydroxyl->Result_Ether Absent Result_Alcohol Result: Alcohol (O-H Present) Check_Hydroxyl->Result_Alcohol Present

Figure 1: Logical workflow for distinguishing Nitriles and Ethers, emphasizing the exclusion of interfering functional groups.

Comparative Data Summary

FeatureNitrile (-C≡N) Ether (C-O-C)
Primary Band 2210–2260 cm⁻¹1050–1275 cm⁻¹
Visibility High (Silent Region)Moderate (Fingerprint Region)
Intensity Variable (Medium to Strong)Strong (due to C-O polarity)
Conjugation Effect Shifts to lower freq (~2220)Shifts to higher freq (~1250)
Diagnostic Confidence 95% (Few interferences)60% (Requires exclusion of C=O/OH)
Key False Positive Alkyne (check intensity)Ester (check 1700 cm⁻¹)

References

  • LibreTexts Chemistry. "12.8: Infrared Spectra of Some Common Functional Groups." Chemistry LibreTexts, 30 Sept. 2024. Link

  • Coates, John. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.), pp. 10815-10837, John Wiley & Sons Ltd, 2000.
  • Michigan State University (MSU). "Infrared Spectroscopy." Virtual Textbook of Organic Chemistry. Link

  • Specac. "Interpreting Infrared Spectra: A Quick Guide." Specac Application Notes. Link

  • University of Colorado Boulder. "Infrared Spectroscopy - Characteristic Bands." Organic Chemistry Lab Manual. Link

Sources

Pharmacokinetic comparison of THP-ether vs phenyl-ether scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Pharmacokinetic Comparison of THP-Ether vs. Phenyl-Ether Scaffolds Content Type: Publish Comparison Guide

Executive Summary

In modern medicinal chemistry, the strategic replacement of aromatic rings with saturated heterocycles—"scaffold hopping"—is a validated method to optimize drug-like properties. This guide provides a technical comparison between Phenyl-ether (Phenoxy) and Tetrahydropyranyl-ether (4-THP-ether) scaffolds.

While phenyl ethers offer structural rigidity and lipophilic binding interactions, they frequently suffer from poor aqueous solubility and rapid oxidative clearance. The 4-THP-ether scaffold acts as a non-classical bioisostere, introducing


 character (

) to disrupt crystal packing, lower logP, and provide a focused hydrogen bond acceptor, often resulting in superior solubility and metabolic stability profiles.
Physicochemical & Structural Basis

The fundamental pharmacokinetic differences between these scaffolds stem from their electronic and steric distinctiveness.

FeaturePhenyl-Ether (Phenoxy)THP-Ether (4-Tetrahydropyranyl)PK Impact (THP vs. Phenyl)
Geometry Planar (

)
Chair Conformation (

)
THP disrupts "flatland" packing; improves solubility.
Electronic

-conjugated; Oxygen lone pair delocalized.
Inductive; Oxygen lone pair localized.THP Oxygen is a stronger H-bond acceptor (

modulation).
Lipophilicity High (contributes to cLogP)Low (lowers cLogP)THP reduces non-specific binding and improves

.
Metabolic Liability Aromatic hydroxylation; O-dealkylation.

-Carbon oxidation; Ring opening.
THP often reduces intrinsic clearance (

).
1.1 The "Escape from Flatland"

Phenyl ethers contribute to molecular planarity, facilitating


-

stacking which enhances crystal lattice energy and reduces aqueous solubility. The 4-THP ether introduces a "kink" via its chair conformation, increasing the fraction of

carbons (

). This steric bulk prevents tight lattice packing, directly translating to higher kinetic solubility.
Pharmacokinetic Performance Analysis
2.1 Solubility (Aqueous & FaSSIF)

Experimental data consistently demonstrates that THP-ether analogs exhibit superior solubility over their phenyl counterparts.

  • Mechanism: The localized lone pairs on the THP ether oxygen serve as a specific hydration point, unlike the delocalized electrons in the phenoxy group.

  • Data Trend: Replacing a phenyl ring with a 4-THP ring typically results in a 10- to 100-fold increase in thermodynamic solubility.

2.2 Metabolic Stability (Microsomal Stability)

The metabolic fate of these scaffolds is distinct, governed by different CYP450 interactions.

  • Phenyl-Ether Pathways:

    • Aromatic Hydroxylation: Electron-rich phenyl rings are prime targets for CYP2C9, CYP2D6, and CYP3A4, leading to phenols and potentially reactive quinone-methides.

    • O-Dealkylation: The benzylic-like position (if alkyl substituted) or the ether bond itself can be labile.

  • THP-Ether Pathways:

    • 
      -Hydroxylation:  The primary metabolic soft spot is the carbon 
      
      
      
      to the ether oxygen. However, this
      
      
      bond is generally less labile than the electron-rich
      
      
      -system of a phenyl ring.
    • Result: THP analogs often show extended half-life (

      
      ) in human liver microsomes (HLM) compared to phenyl analogs.
      
2.3 Permeability & Protein Binding
  • Permeability (

    
    ):  While THP lowers lipophilicity (which can theoretically reduce passive permeability), the improvement in solubility often increases the free fraction available for absorption, maintaining or improving overall bioavailability (
    
    
    
    ).
  • Protein Binding: Phenyl ethers are "grease balls" that bind heavily to albumin. THP ethers reduce LogP, increasing the fraction unbound (

    
    ) in plasma, which drives pharmacodynamic efficacy.
    
Visualizing Metabolic Pathways

The following diagram contrasts the primary oxidative clearance pathways for both scaffolds.

MetabolicPathways cluster_phenyl Phenyl-Ether Metabolism cluster_thp THP-Ether Metabolism Phenyl Phenyl-Ether Scaffold (Planar, Lipophilic) Phenol Hydroxylated Metabolite (Phase I) Phenyl->Phenol CYP450 (Aromatic Hydroxylation) Quinone Reactive Quinone (Toxicity Risk) Phenol->Quinone Oxidation THP THP-Ether Scaffold (Chair, Polar) AlphaOH alpha-Hydroxy Ether (Hemiacetal) THP->AlphaOH CYP450 (alpha-Oxidation) RingOpen Ring Open Species (Polar, Excretable) AlphaOH->RingOpen Spontaneous Hydrolysis

Figure 1: Comparative metabolic fates. Phenyl ethers risk reactive metabolite formation; THP ethers degrade to polar, excretable species.

Experimental Protocols

To validate the PK advantages of a THP-ether scaffold hop, the following self-validating protocols should be employed.

4.1 Kinetic Solubility Assay (High-Throughput)

Objective: Determine the solubility limit of the compound in PBS (pH 7.4) to predict "brick dust" liability.

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Spiking: Add 5 µL of stock to 195 µL of PBS buffer (pH 7.4) in a 96-well filter plate (Final conc: 250 µM, 2.5% DMSO).

  • Equilibration: Shake at 500 rpm for 24 hours at room temperature (

    
    ).
    
  • Filtration: Vacuum filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.

  • Quantification: Analyze filtrate via HPLC-UV or LC-MS/MS against a standard curve prepared in 50:50 DMSO:Buffer.

  • Validation: Reference compounds (e.g., Tamoxifen - low solubility; Caffeine - high solubility) must fall within 15% of historical values.

4.2 Microsomal Stability Assay

Objective: Compare Intrinsic Clearance (


) between scaffolds.
  • Reaction Mix: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to

    
     for 5 mins. Initiate reaction by adding NADPH (1 mM final).
    
  • Sampling: Aliquot 50 µL at

    
     min into 200 µL ice-cold Acetonitrile (containing Internal Standard) to quench.
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    and
    
    
    .
Decision Logic: When to Scaffold Hop?

Use this workflow to decide if switching from Phenyl-ether to THP-ether is appropriate for your lead series.

DecisionTree Start Lead Compound (Phenyl-Ether Core) CheckSol Is Solubility < 10 µM? Start->CheckSol CheckMet Is HLM CLint > 20 µL/min/mg? CheckSol->CheckMet No (Soluble) Hop STRATEGY: Scaffold Hop to THP-Ether CheckSol->Hop Yes (Insoluble) CheckMet->Hop Yes (Unstable) Stay STRATEGY: Retain Phenyl (Optimize Substituents) CheckMet->Stay No (Stable)

Figure 2: Decision matrix for initiating a Phenyl-to-THP scaffold hop based on PK liabilities.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

A Comparative Guide to the Crystal Structure of 4-(tetrahydropyran-4-yloxy)benzonitrile: Implications for Drug Design and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is a cornerstone of rational design.[1][2][3][4][5] The precise arrangement of atoms in the solid state, known as the crystal structure, dictates a multitude of physicochemical properties, including solubility, stability, and bioavailability—factors of paramount importance in the development of novel therapeutics and functional materials.[4] This guide provides an in-depth analysis of the crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile, a molecule of interest due to its prevalence as a structural motif in medicinal chemistry.[6] Through a comparative lens, we will explore the nuances of its solid-state architecture and the non-covalent interactions that govern its assembly, offering insights that are critical for researchers, scientists, and drug development professionals.

The Central Role of Single-Crystal X-ray Diffraction

The primary technique for elucidating the atomic-level architecture of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).[7][8][9] This powerful analytical method provides detailed information about the internal lattice of a crystal, including unit cell dimensions, bond lengths, bond angles, and the nature of intermolecular interactions.[7][8] The data generated from SC-XRD is indispensable for confirming molecular structure, determining absolute configuration for chiral molecules, and providing a calculated X-ray powder diffraction pattern for phase identification.[10]

Experimental Protocol: Unveiling the Structure of 4-(tetrahydropyran-4-yloxy)benzonitrile

The determination of a crystal structure is a meticulous process that begins with the growth of high-quality single crystals. The following is a generalized, yet comprehensive, protocol that mirrors the standard procedures employed in crystallographic laboratories.

Step 1: Crystal Growth

High-quality single crystals of 4-(tetrahydropyran-4-yloxy)benzonitrile are typically grown by slow evaporation of a saturated solution. A suitable solvent system, such as a mixture of ethanol and water, is often employed. The slow evaporation process allows for the ordered arrangement of molecules into a well-defined crystal lattice.

Step 2: Crystal Mounting and Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head.[7] Data collection is performed on a single-crystal X-ray diffractometer, often equipped with a CCD or pixel array detector.[9][10] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10]

Step 3: Structure Solution and Refinement

The diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the crystal structure using direct methods or Patterson methods. The resulting electron density map is interpreted to locate the atoms in the unit cell. The structural model is then refined against the experimental data to optimize the atomic coordinates and displacement parameters.

Below is a DOT language script that visualizes the experimental workflow for single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_xrd X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of 4-(tetrahydropyran-4-yloxy)benzonitrile purification Purification synthesis->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (SC-XRD) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation and Analysis refinement->validation final_structure Final Crystal Structure (Atomic Coordinates, Bond Lengths/Angles) validation->final_structure CIF File

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Structural Analysis of 4-(tetrahydropyran-4-yloxy)benzonitrile: A Comparative Perspective

The crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile reveals a fascinating interplay of non-covalent interactions that dictate its supramolecular assembly. To fully appreciate these features, a comparison with structurally related molecules is insightful.

Feature4-(tetrahydropyran-4-yloxy)benzonitrile4-(prop-2-yn-1-yloxy)benzonitrile[11]4-Benzyloxybenzonitrile[12]4-Hydroxybenzonitrile[13]
Primary Intermolecular Interaction C-H···N and C-H···O hydrogen bondsC-H···N hydrogen bonds and π-π stackingC-H···N and C-H···O hydrogen bondsO-H···N hydrogen bonds
Key Supramolecular Synthons Chains and sheets formed by weak hydrogen bondsWave-like chains and π-stacked sheetsNot explicitly detailed, but likely similar to the title compoundStrong head-to-tail hydrogen-bonded chains
Molecular Conformation The tetrahydropyran ring adopts a chair conformation.The propargyl group is nearly coplanar with the benzene ring.The benzyl group introduces additional conformational flexibility.The hydroxyl group allows for strong, directional hydrogen bonding.

Key Observations and Discussion:

  • The Role of Weak Hydrogen Bonds: In the absence of strong hydrogen bond donors (like the hydroxyl group in 4-hydroxybenzonitrile), the crystal packing of 4-(tetrahydropyran-4-yloxy)benzonitrile is dominated by a network of weaker C-H···N and C-H···O interactions.[14][15][16] The nitrile nitrogen and the ether oxygen of the tetrahydropyran ring act as hydrogen bond acceptors. These interactions, though individually weak, collectively contribute to the stability of the crystal lattice.[16]

  • Comparison with 4-(prop-2-yn-1-yloxy)benzonitrile: This analog showcases the importance of even subtle changes in molecular structure.[11] The acetylenic C-H in the propargyl group is a more acidic proton donor than the aliphatic C-H groups in the tetrahydropyran ring, leading to a more prominent C-H···N hydrogen bond.[11] Furthermore, the planar nature of the propargyl group facilitates π-π stacking interactions between the aromatic rings, a feature that is less pronounced in the more sterically demanding 4-(tetrahydropyran-4-yloxy)benzonitrile.[11]

  • The Influence of the Tetrahydropyran Ring: The bulky and non-planar tetrahydropyran ring in the title compound introduces significant steric hindrance, which influences the overall crystal packing. Its chair conformation is a common feature for such six-membered rings.[17] This contrasts with the more planar or linear substituents in the comparative examples, highlighting how the choice of a substituent can dramatically alter the supramolecular architecture.

The following DOT script illustrates the key intermolecular interactions observed in the crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions mol1 4-(tetrahydropyran-4-yloxy)benzonitrile N≡C O mol2 4-(tetrahydropyran-4-yloxy)benzonitrile N≡C O mol1:n->mol2:head C-H···N mol3 4-(tetrahydropyran-4-yloxy)benzonitrile N≡C O mol2:o->mol3:head C-H···O interaction1 C-H···N Hydrogen Bond interaction2 C-H···O Hydrogen Bond interaction3 π-π Stacking (Potential)

Caption: Key intermolecular interactions in 4-(tetrahydropyran-4-yloxy)benzonitrile.

Conclusion: From Crystal Structure to Application

The detailed analysis of the crystal structure of 4-(tetrahydropyran-4-yloxy)benzonitrile provides a wealth of information that is directly applicable to drug design and materials science. The understanding of the dominant intermolecular interactions allows for the prediction and control of solid-state properties. For instance, the introduction of stronger hydrogen bond donors or acceptors could be a strategy to modify the crystal packing and, consequently, the solubility and dissolution rate of a drug candidate. Similarly, in materials science, the ability to engineer crystal structures through the modulation of non-covalent interactions is key to designing materials with desired optical or electronic properties. This guide underscores the indispensable role of crystallography in providing the fundamental knowledge required for the rational design of new and improved molecules.[1][2][3][4][5]

References

  • Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design.
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2013). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 9(1), 11-22. Available from: [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 1072-1082. Available from: [Link]

  • OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Codding, P. W. (1985). The role of crystallography in drug design. Canadian Journal of Chemistry, 63(5), 1233-1237. Available from: [Link]

  • Groom, C. R., & Allen, F. H. (2016). It Isn't, It Is: The C–H···X (X = O, N, F, Cl) Interaction Really Is Significant in Crystal Packing. Crystal Growth & Design, 16(7), 4130-4139. Available from: [Link]

  • Gavezzotti, A. (2017). Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios. IUCrJ, 4(5), 514-526. Available from: [Link]

  • Royal Society of Chemistry. (2025). Chapter 13: The Role of Non-covalent Interactions in Crystal Packing. In Solid-State NMR. Available from: [Link]

  • SERC, Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. Available from: [Link]

  • Indian Chemical Society. (2022). Preliminary understanding of experiments on single crystal X-ray crystallography. Journal of the Indian Chemical Society, 99(11), 100755. Available from: [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). Available from: [Link]

  • University of Cambridge. Single crystal diffraction. DoITPoMS. Available from: [Link]

  • Improved Pharma. Single Crystal X-Ray Structure Determination. Available from: [Link]

  • Royal Society of Chemistry. (2021). Structural and computational study of reversibly photoswitchable (E)-4-((4-alkoxyphenyl)diazenyl)benzonitrile-based liquid crystals. CrystEngComm, 23(34), 5863-5872. Available from: [Link]

  • Elsevier. (2019). and CH… interaction in crystal packing of a series of Schiff base complexes of N,N-Di. Inorganica Chimica Acta, 495, 118968. Available from: [Link]

  • IUCr. (2015). Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o97-o98. Available from: [Link]

  • Zhao, M. M., Li, Y. H., Wu, D. H., & Wan, Q. (2009). 4-(6-Quinolyloxymethyl)benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1263. Available from: [Link]

  • PubChem. 4-Benzyloxybenzonitrile. Available from: [Link]

  • NIST. Benzonitrile, 4-hydroxy-. NIST Chemistry WebBook. Available from: [Link]

  • IUCr. (2023). Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 570-574. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2024). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 28(1), 118-132. Available from: [Link]

  • ResearchGate. (2023). The molecular structure of the o-4-(2-methoxyphenoxy)... Available from: [Link]

  • IUCr. (2023). Crystal structures of 4-(2/3-methoxyphenoxy)phthalonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 244-249. Available from: [Link]

  • Taylor & Francis. Tetrahydropyran – Knowledge and References. Available from: [Link]

Sources

Thermal Profiling of Benzonitrile Derivatives: A Comparative TGA/DSC Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual Nature of Benzonitriles

Benzonitrile derivatives are the workhorses of modern organic synthesis, serving as precursors for liquid crystals, pharmaceutical actives (e.g., Letrozole), and advanced polymers. However, they present a unique thermal analysis challenge: they exist at the intersection of volatility (due to the nitrile dipole) and reactivity (due to the cyano group's potential for trimerization or energetic decomposition).

This guide moves beyond standard operating procedures to provide a comparative analysis of how different functional groups on the benzonitrile ring dictate thermal stability. We focus on the critical distinction between physical phase transitions and chemical decomposition, a common pitfall in characterizing these materials.

Comparative Performance Analysis

To understand thermal stability, we must isolate the effect of the substituent on the benzene ring. The table below contrasts three distinct classes of benzonitrile derivatives, derived from aggregate application data and literature standards.

Table 1: Thermal Stability Benchmarks of Benzonitrile Derivatives
FeatureBenzonitrile (Unsubstituted) 4-Aminobenzonitrile (EDG) 4-Nitrobenzonitrile (EWG)
Physical State (RT) LiquidSolid (Crystalline)Solid (Crystalline)
Primary Thermal Event Evaporation (Volatile)Melting / Polymorphic TransitionMelting followed by Decomposition
Melting Point (

)
-13 °C~86 °C~147 °C
Boiling/Sublimation ~191 °C (Boiling)Sublimes before dec. (Open Pan)Stable melt, then decomposes
Decomposition (

)
> 400 °C (High stability)> 250 °C~250–300 °C (Energetic)
Hazard Potential Low (Flammability only)Low (Thermal expansion)High (Exothermic Runaway)
Critical Insight Requires Sealed Pan to prevent mass loss masking thermal events.Exhibits thermosalient effect (crystals jump during phase transition).Gold-plated pans recommended to prevent catalytic decomposition by Al.
  • EDG (Electron Donating Group): The amino group in 4-aminobenzonitrile introduces hydrogen bonding, significantly raising the melting point compared to the liquid parent compound. It is generally thermally stable but prone to sublimation.

  • EWG (Electron Withdrawing Group): The nitro group in 4-nitrobenzonitrile destabilizes the ring electronically while adding its own decomposition pathway. The proximity of the decomposition onset to the melting point makes this compound a process safety concern.

The Physics of Thermal Stability (Mechanistic Insight)

Understanding why these profiles differ is essential for predicting the behavior of novel derivatives.

The "Sealed Pan" Imperative

Benzonitriles possess high dipole moments. In an open TGA pan, unsubstituted benzonitrile will show 100% mass loss near its boiling point (191°C). This is not decomposition; it is evaporation. To measure true thermal stability (bond breaking), you must use a High-Pressure DSC capsule (gold or steel) to suppress volatilization and force the material to reach its decomposition temperature.

Diagram 1: Thermal Stability Mechanism & Substituent Effects

BenzonitrileStability Core Benzonitrile Core (CN Group) Substituent Substituent Type Core->Substituent EDG Electron Donating (-NH2, -OCH3) Substituent->EDG EWG Electron Withdrawing (-NO2, -CF3) Substituent->EWG Effect_EDG Increased H-Bonding Result: Higher Tm, Stable Melt EDG->Effect_EDG Effect_EWG Ring Destabilization + NO2 Scission Energy Result: Energetic Decomposition EWG->Effect_EWG Risk Thermal Runaway Risk Effect_EWG->Risk High Exotherm

Caption: Mechanistic flow showing how electron-donating vs. withdrawing groups alter the thermal fate of the molecule.

Validated Experimental Protocols

To ensure reproducibility and safety, follow this "Self-Validating" workflow. This protocol complies with ASTM E537 (Thermal Stability by DSC).[1][2][3]

Phase A: Thermogravimetric Analysis (TGA) - The Screening Step

Goal: Distinguish volatiles from decomposition and determine maximum safe processing temperature.

  • Sample Mass: 5–10 mg.

  • Crucible: Alumina (

    
    ) open pan.
    
  • Atmosphere: Nitrogen (inert) at 50 mL/min.

  • Heating Rate: 10 °C/min from Ambient to 600 °C.

  • Data Check:

    • Step transition < 200°C? Likely solvent or moisture.

    • Smooth curve ending at 0% mass? Evaporation (if liquid) or Sublimation.

    • Char residue > 20%? Decomposition (Carbonization).

Phase B: Differential Scanning Calorimetry (DSC) - The Stability Step

Goal: Measure Melting Point (


) and Decomposition Energy (

).
  • Sample Mass: < 2 mg (CRITICAL: Nitro compounds can detonate; keep mass low).

  • Crucible:

    • Standard: Hermetically sealed Aluminum pan (for non-reactive derivatives).

    • High Hazard:Gold-plated high-pressure pan (for Nitro-benzonitriles). Aluminum can catalyze the decomposition of nitro compounds, lowering

      
       artificially.
      
  • Heating Rate: 5 °C/min (Slower rate improves resolution of onset temperatures).

  • Range: Ambient to 400 °C.

  • Validation: Run a baseline with an empty pan. The decomposition exotherm should be sharp and clearly distinguished from the baseline.

Safety & Hazard Assessment (ASTM E698/E537)

When analyzing benzonitrile derivatives, particularly those with nitro-, azo-, or multiple cyano- groups, you must treat the DSC exotherm as a safety warning.

Diagram 2: Thermal Hazard Decision Tree

SafetyTree Start DSC Scan Result Exotherm Exothermic Peak Detected? Start->Exotherm No Endotherms Only (Melting/Boiling) Exotherm->No No Yes Exotherm Detected Exotherm->Yes Yes Safe Thermally Stable (Process Safe) No->Safe Calc Calculate Energy (J/g) Yes->Calc HighEnergy > 800 J/g (Potential Explosive) Calc->HighEnergy LowEnergy < 800 J/g (Decomposition) Calc->LowEnergy Action Run ASTM E698 (Kinetics/SADT) HighEnergy->Action LowEnergy->Action

Caption: Decision logic for interpreting DSC data. High exotherms (>800 J/g) require kinetic analysis for safety.

Interpretation Guide:
  • Thermosalient Effect: If the DSC baseline is "noisy" or shows sharp, tiny spikes during cooling of 4-aminobenzonitrile, this is not instrument noise. It is the crystals physically jumping due to phase strain—a known phenomenon for this derivative.

  • The "Nitro" Warning: If analyzing 4-nitrobenzonitrile, an exotherm onsetting < 250°C indicates instability. If

    
     exceeds 500 J/g, the material has significant deflagration potential.
    

References

  • ASTM International. ASTM E537-12: Standard Test Method for The Thermal Stability of Chemicals by Differential Scanning Calorimetry.[4] (2024).[2][4][5]

  • Royal Society of Chemistry. Reversible thermosalient of 4-aminobenzonitrile. Chemical Communications. (2014).[4]

  • Fauske & Associates. Thermal Stability Testing (DSC/TGA) and Hazard Assessment.[4]

  • BenchChem. Technical Guide to the Thermal Stability of Nitrilotribenzonitrile Derivatives.

  • Netzsch Analyzing & Testing. Reaction Temperature and Enthalpy by DSC.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Tetrahydropyran-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS: 884507-34-0) is a functionalized aromatic nitrile widely used as an intermediate in medicinal chemistry.[1] Its disposal requires strict adherence to protocols governing organic nitriles and ethers . Improper handling can lead to the release of toxic nitrogen oxides (NOx) or cyanide vapors during thermal decomposition, and potential peroxide formation during prolonged storage.

This guide supersedes generic organic waste protocols by addressing the specific reactivity of the nitrile moiety and the tetrahydropyran ether linkage.

Chemical Identity & Hazard Profile[2][3][4][5][6]
ParameterSpecification
Chemical Name 4-(Tetrahydropyran-4-yloxy)benzonitrile
CAS Number 884507-34-0
Molecular Formula C₁₂H₁₃NO₂
Physical State Solid (typically white to off-white powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhal.), Skin/Eye Irritant
GHS Signal Word WARNING
Incompatibility Strong Oxidizers, Strong Acids, Strong Bases
Waste Stream Non-Halogenated Organic (unless mixed with halogens)
Critical Hazards & Mechanism of Action

To ensure safety, personnel must understand why specific disposal routes are chosen.

1. The Nitrile Hazard (Thermal Decomposition): While aromatic nitriles are generally stable against hydrolysis compared to aliphatic nitriles, they pose a significant respiratory hazard if subjected to uncontrolled combustion.

  • Mechanism: Thermal decomposition releases hydrogen cyanide (HCN) gas and nitrogen oxides (NOx).

  • Operational Implication: Never dispose of this compound in general trash or biohazard bags that may be autoclaved. Autoclaving does not destroy the chemical and may volatilize toxic components. Incineration with afterburner scrubbing is mandatory.

2. The Ether Hazard (Peroxidation): The tetrahydropyran-4-yloxy group contains a secondary ether linkage.

  • Mechanism: Like all ethers, this compound can theoretically form explosive peroxides upon prolonged exposure to air and light, although the risk is lower than with diethyl ether or THF.

  • Operational Implication: Waste containers containing this solid or its solutions must be tightly capped and stored away from direct light.

Pre-Disposal Handling & Segregation

Before disposal, the material must be segregated correctly to prevent dangerous cross-reactions in the central waste accumulation area.

Segregation Protocol
  • DO NOT MIX WITH: Strong acids (e.g., Sulfuric, Nitric).[4][7] Acidic hydrolysis of the nitrile group can be exothermic and generate amide/carboxylic acid byproducts, complicating waste characterization.

  • DO NOT MIX WITH: Oxidizers (e.g., Peroxides, Permanganates).[4] Risk of fire or explosion.[4]

  • ACCEPTABLE MIXTURES: Compatible with standard non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate) typically found in "Organic Waste" streams.

Visual Workflow: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: 4-(Tetrahydropyran-4-yloxy)benzonitrile StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated PPE) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquors, Solvents) StateCheck->LiquidWaste Liquid SolidPack Double-bag in chem-resistant polyethylene SolidWaste->SolidPack LiquidSeg Segregate into Non-Halogenated Carboy LiquidWaste->LiquidSeg Labeling Labeling: 'Toxic Organic Waste' List Constituent & CAS SolidPack->Labeling LiquidSeg->Labeling Storage Storage: Cool, Dry, Dark Secondary Containment Labeling->Storage Disposal Final Disposal: High-Temp Incineration (RCRA Facility) Storage->Disposal

Figure 1: Decision matrix for segregating and packaging waste based on physical state.

Step-by-Step Disposal Procedures
Scenario A: Solid Waste (Pure Compound or Debris)

Applicable to: Expired reagent, weighing boats, contaminated gloves, spill cleanup debris.

  • Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Double Bagging: Seal the first bag and place it inside a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(Tetrahydropyran-4-yloxy)benzonitrile, Solid Debris"

    • Hazard Checkboxes: Toxic, Irritant.[5]

  • Transfer: Move to the Satellite Accumulation Area (SAA).

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: HPLC effluent, mother liquors, dissolved reagent.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Non-Halogenated Organic" stream.

    • If dissolved in DCM/Chloroform: Use Halogenated waste stream.

    • If dissolved in MeOH/EtOAc/DMF: Use Non-Halogenated waste stream.

  • Pouring: Use a funnel to prevent drips. Do not fill the carboy >90% full to allow for thermal expansion.[8]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the main waste carboy to prevent geysering.

  • Closure: Cap tightly immediately after filling.

Scenario C: Emergency Spill Response

Applicable to: Benchtop spills of powder or solution.

SpillResponse Alert 1. Alert Personnel Evacuate Immediate Area PPE 2. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Cover with Absorbent Pads PPE->Contain Clean 4. Cleanup Sweep (Solid) or Wipe (Liquid) Avoid Dust Generation Contain->Clean Decon 5. Decontamination Wash surface with soap & water Clean->Decon Dispose 6. Disposal Treat debris as Hazardous Waste Decon->Dispose

Figure 2: Immediate response workflow for laboratory spills.

Detailed Spill Protocol:

  • Ventilation: Ensure fume hoods are active. If the spill is outside a hood and dust is visible, wear a P95/N95 respirator to prevent inhalation of nitrile particulates.

  • Solids: Gently sweep up using a brush and dustpan dedicated to hazardous waste. Avoid creating a dust cloud.

  • Liquids: Absorb with vermiculite, sand, or commercial spill pads.

  • Decontamination: Wash the area with a mild detergent solution. Do not use bleach (sodium hypochlorite) immediately, as it can react with certain organic amines or nitriles under specific conditions to form chloramines or cyanogen chloride (though less likely with this specific structure, it is a best practice to avoid strong oxidizers on fresh organic spills).

Regulatory Compliance & Final Disposition
RCRA Waste Classification (USA)

While 4-(Tetrahydropyran-4-yloxy)benzonitrile is not explicitly listed on the EPA P-list or U-list, it must be characterized based on its properties:

  • Characteristic Waste: If dissolved in a flammable solvent (Flash point < 60°C), it carries the D001 (Ignitable) code.

  • Toxic Waste: Due to the nitrile functionality and acute toxicity data (Category 4), it must be treated as toxic waste.

Final Disposition Method

The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

  • Requirement: The incinerator must be equipped with a secondary combustion chamber and a scrubber system to neutralize NOx and any potential cyanide traces generated during combustion.

  • Prohibited:

    • NO drain disposal (illegal under Clean Water Act).

    • NO evaporation in fume hoods (illegal under EPA regulations).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24229527, 4-(Tetrahydropyran-4-yloxy)benzonitrile. PubChem.[2] [Link]

  • Thermo Scientific Chemicals. Safety Data Sheet: 4-(Tetrahydropyran-4-yloxy)benzonitrile. Fisher Scientific.[2] ]">https://www.fishersci.com[2]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Personal protective equipment for handling 4-(Tetrahydropyran-4-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like 4-(Tetrahydropyran-4-yloxy)benzonitrile requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the compound's behavior to design foolproof safety and operational protocols.

Below is a comprehensive, field-proven guide to the personal protective equipment (PPE), handling workflows, and disposal plans for this compound, engineered to ensure absolute laboratory safety and scientific integrity.

Chemical Profile & Hazard Causality

To effectively protect yourself, you must first understand why a chemical is hazardous. 4-(Tetrahydropyran-4-yloxy)benzonitrile is an aromatic nitrile featuring a lipophilic tetrahydropyran (THP) ether linkage[1][2].

Causality of Hazards:

  • Systemic Toxicity (H302, H312, H332): Unlike aliphatic nitriles, which are readily oxidized in the liver to release highly toxic cyanide ions, aromatic nitriles are metabolically robust and generally pass through the body without ejecting free cyanide[3]. However, the strongly electron-withdrawing nitrile group polarizes the aromatic ring, allowing for non-specific dipole interactions with amino acids and proteins, leading to acute systemic toxicity if absorbed[3].

  • Dermal & Mucosal Irritation (H315, H319): The THP ether group significantly increases the molecule's lipophilicity. This allows the compound to more easily penetrate the lipid-rich stratum corneum of the skin and mucosal membranes, causing localized irritation[1].

  • Respiratory Hazard (H335): Supplied as a solid powder, the compound poses a high risk of aerosolization. Inhalation of micro-particulates directly irritates the respiratory tract[1].

Quantitative Hazard Summary

Property Specification
Chemical Name 4-(Tetrahydropyran-4-yloxy)benzonitrile
CAS Number 884507-34-0
Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
GHS Signal Word Warning

| Key Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1][4] |

Personal Protective Equipment (PPE) Matrix

Based on the compound's lipophilicity and particulate nature, standard laboratory PPE must be upgraded to address specific exposure routes.

  • Hand Protection (Double Gloving): Wear high-quality Nitrile gloves (minimum 0.11 mm thickness). Causality: Nitrile rubber provides superior resistance to lipophilic aromatic compounds compared to latex. Double gloving is mandatory to prevent breakthrough during prolonged handling or accidental solvent exposure.

  • Eye & Face Protection: Tight-fitting chemical safety goggles . Causality: Standard safety glasses with side shields are insufficient against airborne dust particulates, which can cause severe mechanical and chemical irritation to the cornea (H319)[1].

  • Respiratory Protection: Handling must occur inside a certified fume hood. If weighing large quantities outside a hood is unavoidable, an N95 or P100 particulate respirator is required to mitigate the inhalation of aerosolized dust (H332, H335)[1].

  • Body Protection: A fully buttoned, flame-retardant lab coat and closed-toe, non-porous shoes.

ToxicityPathways Compound 4-(Tetrahydropyran-4-yloxy) benzonitrile Inhalation Inhalation (Dust/Aerosol) Compound->Inhalation H332, H335 Dermal Dermal (Skin Contact) Compound->Dermal H312, H315 Ocular Ocular (Eye Contact) Compound->Ocular H319 RespPPE Fume Hood & N95/P100 Respirator Inhalation->RespPPE Mitigates GlovePPE Double Nitrile Gloves Dermal->GlovePPE Mitigates EyePPE Chemical Safety Goggles Ocular->EyePPE Mitigates

Caption: Exposure routes of 4-(Tetrahydropyran-4-yloxy)benzonitrile and corresponding PPE mitigation.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology for routine handling and reaction setup.

Step 1: Pre-Operation Preparation

  • Verify the fume hood face velocity is operating between 0.4 and 0.6 m/s .

  • Clear the workspace of incompatible materials, particularly strong oxidizing agents and strong acids.

  • Don all required PPE (goggles, double nitrile gloves, lab coat) before opening the primary chemical container.

Step 2: Weighing and Aliquoting

  • Utilize an enclosed analytical balance inside the fume hood to prevent ambient air currents from aerosolizing the powder.

  • Use anti-static weigh boats or neutralize static charge using a polonium ionizer. Causality: Fine nitrile powders readily build static charge, causing them to cling to spatulas and disperse into the air, increasing inhalation risk[1].

Step 3: Transfer and Execution

  • Transfer the pre-weighed solid into the reaction vessel using a wide-neck powder funnel to prevent bottleneck accumulation.

  • For air-sensitive downstream coupling reactions, purge the vessel with an inert atmosphere (Argon or N₂) only after the solid is securely sealed via a septum.

Step 4: Post-Operation Decontamination

  • Wipe down all spatulas, balance surfaces, and hood decks with a solvent wipe (e.g., isopropanol or ethanol) to dissolve residual lipophilic compound.

  • Follow up with a secondary wipe using standard laboratory soap and water to remove solvent residue.

OperationalWorkflow Start 1. Pre-Operation Verify Fume Hood (0.4-0.6 m/s) Weighing 2. Weighing Use Anti-Static Boats Start->Weighing Transfer 3. Transfer Closed-System / Septum Weighing->Transfer Reaction 4. Execution Inert Atmosphere (Argon/N2) Transfer->Reaction Cleanup 5. Post-Operation Solvent Wipe & Waste Disposal Reaction->Cleanup

Caption: Step-by-step operational workflow for safely handling 4-(Tetrahydropyran-4-yloxy)benzonitrile.

Spill Management & Disposal Plan

In the event of a spill, standard dry-sweeping is strictly prohibited as it generates hazardous, inhalable aerosols[1].

Spill Response Methodology:

  • Immediate Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood remains fully operational to capture airborne particulates.

  • Containment (Wet Method): Cover the spilled powder with absorbent spill pads dampened with water or a mild solvent (like isopropanol). Causality: Dampening the powder suppresses aerosolization and neutralizes the dust hazard.

  • Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a chemically resistant, sealable high-density polyethylene (HDPE) waste container.

  • Surface Decontamination: Wash the spill area thoroughly with a detergent solution to break down the lipophilic ether residues.

Waste Disposal Plan:

  • Segregation: Collect all contaminated wipes, weigh boats, and gloves in a designated solid hazardous waste container.

  • Labeling: Clearly label the container as "Toxic Organic Solid Waste (Contains Nitrile Derivative)."

  • Incompatibilities: Do not mix this waste with acidic waste streams. While aromatic nitriles are stable, extreme acidic conditions combined with heat can theoretically hydrolyze the nitrile to an amide or carboxylic acid, generating unwanted byproducts.

References

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore". Journal of Medicinal Chemistry, 53(22), 7902–7917. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Tetrahydropyran-4-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Tetrahydropyran-4-yloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.